molecular formula C₁₉H₁₇D₈N₅O₂ B1156581 Teneligliptin-d8 Carboxylic Acid

Teneligliptin-d8 Carboxylic Acid

Cat. No.: B1156581
M. Wt: 363.48
Attention: For research use only. Not for human or veterinary use.
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Description

Teneligliptin-d8 Carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₁₇D₈N₅O₂ and its molecular weight is 363.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₉H₁₇D₈N₅O₂

Molecular Weight

363.48

Synonyms

(2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8;  Teneligliptin Impurity E-d8

Origin of Product

United States

Foundational & Exploratory

synthesis and characterization of Teneligliptin-d8 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis and Characterization of Teneligliptin-d8 Carboxylic Acid

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] Isotopically labeled internal standards are crucial for the accurate quantification of drugs and their metabolites in biological matrices during pharmacokinetic and metabolic studies. This compound is a deuterated analog of a known Teneligliptin impurity and metabolite, often referred to as Teneligliptin Impurity E.[2][3] This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the preparation of key deuterated and non-deuterated intermediates, followed by their coupling and final deprotection. The proposed synthetic pathway is outlined below.

Synthesis_of_Teneligliptin_d8_Carboxylic_Acid cluster_piperazine Piperazine-d8 Synthesis cluster_pyrazole Pyrazole Synthesis cluster_coupling1 First Coupling cluster_pyrrolidine Pyrrolidine Synthesis cluster_coupling2 Second Coupling (Reductive Amination) cluster_final Final Steps piperazine Piperazine piperazine_d8 Piperazine-d8 piperazine->piperazine_d8 Deuteration intermediate1 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-d8 piperazine_d8->intermediate1 phenylhydrazine Phenylhydrazine pyrazole_ring 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)ethan-1-one phenylhydrazine->pyrazole_ring diketone Ethyl 2-(3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)acetate diketone->pyrazole_ring pyrazole_ring->intermediate1 intermediate2 N-Boc-Teneligliptin-d8 Carboxylic Acid Methyl Ester intermediate1->intermediate2 hydroxyproline trans-4-Hydroxy-L-proline protected_pyrrolidine N-Boc-(2S,4S)-4-amino-pyrrolidine-2-carboxylic acid methyl ester hydroxyproline->protected_pyrrolidine Multi-step synthesis protected_pyrrolidine->intermediate2 final_product This compound intermediate2->final_product Hydrolysis & Deprotection

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Piperazine-d8

A common method for deuteration involves the reduction of a suitable precursor with a deuterium source. For example, piperazine-2,3,5,6-tetraone can be reduced with lithium aluminum deuteride (LiAlD4) in an appropriate solvent like tetrahydrofuran (THF) to yield piperazine-d8.

  • Protocol: To a stirred suspension of LiAlD4 in anhydrous THF at 0°C, a solution of piperazine-2,3,5,6-tetraone in THF is added dropwise. The reaction mixture is then refluxed for 24 hours. After cooling, the reaction is quenched by the sequential addition of D2O and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield piperazine-d8.

Step 2: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-d8

This intermediate is synthesized by the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with piperazine-d8.

  • Protocol: A mixture of 5-chloro-3-methyl-1-phenyl-1H-pyrazole, piperazine-d8, and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) is heated at 120-130°C for 15 hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.

Step 3: Synthesis of N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylic acid methyl ester

This chiral intermediate can be prepared from trans-4-hydroxy-L-proline through a series of protection, activation, substitution, and deprotection steps.

  • Protocol: (Details are based on established procedures for similar transformations)

    • Protection of the amine and carboxylic acid groups of trans-4-hydroxy-L-proline.

    • Activation of the hydroxyl group (e.g., mesylation or tosylation).

    • Nucleophilic substitution with an azide source (e.g., sodium azide) to introduce the nitrogen functionality with inversion of stereochemistry.

    • Reduction of the azide to an amine.

    • Selective deprotection and re-protection to yield the desired intermediate.

Step 4: Synthesis of this compound

The final steps involve the coupling of the pyrazole-piperazine-d8 intermediate with the pyrrolidine intermediate, followed by hydrolysis of the ester and deprotection of the Boc group.

  • Protocol:

    • Reductive Amination: The piperazine-d8 intermediate is reacted with a suitable 4-oxo-pyrrolidine derivative (obtainable from the product of Step 3) in the presence of a reducing agent like sodium triacetoxyborohydride.

    • Hydrolysis and Deprotection: The resulting N-Boc protected ester is then subjected to basic hydrolysis (e.g., with lithium hydroxide) to cleave the methyl ester, followed by acidic treatment (e.g., with trifluoroacetic acid or HCl) to remove the Boc protecting group, yielding the final product, this compound. The product is then purified by preparative HPLC.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.

Analytical_Workflow start Synthesized Compound hplc HPLC/UPLC (Purity Assessment) start->hplc ms LC-MS/MS (Molecular Weight & Fragmentation) start->ms nmr NMR (1H, 13C) (Structural Elucidation) start->nmr final Characterized Product hplc->final ms->final nmr->final

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of the final compound.

  • Protocol:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~4.6).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 246 nm.[4]

    • Expected Outcome: A single major peak corresponding to this compound.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to confirm the molecular weight and fragmentation pattern.

  • Protocol:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Full scan for the parent ion and product ion scan for fragmentation analysis.

    • Expected m/z: The protonated molecule [M+H]+ is expected at m/z corresponding to the molecular formula C19H17D8N5O2. The exact mass would be approximately 364.3 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are recorded to confirm the chemical structure. The absence of signals in the 1H NMR spectrum at positions corresponding to the deuterated piperazine ring is a key confirmation of successful deuteration.

  • Protocol:

    • Solvent: DMSO-d6 or CDCl3.

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Expected Outcome: The spectra should be consistent with the structure of Teneligliptin Carboxylic Acid, with the notable absence of proton signals from the piperazine ring.

Data Presentation

Table 1: Analytical Characterization Summary
ParameterResultMethod
Purity >98%HPLC
Molecular Formula C19H17D8N5O2-
Molecular Weight 363.48 g/mol -
[M+H]+ ~364.3 m/zLC-MS/MS
Appearance White to off-white solidVisual
Table 2: Representative NMR Data (Predicted)
Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Pyrazole-CH3~2.2~12.5
Pyrrolidine CHMultiple signalsMultiple signals
Pyrrolidine CH2Multiple signalsMultiple signals
Phenyl-H~7.3 - 7.8~120 - 140
Carboxyl-OH~12.0 (broad)~173.0
Piperazine-d8No signalReduced intensity signals

Metabolic Pathway of Teneligliptin

Understanding the metabolism of Teneligliptin is essential for interpreting in vivo studies where this compound might be used. Teneligliptin is primarily metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[5][6]

Metabolic_Pathway teneligliptin Teneligliptin cyp3a4 CYP3A4 teneligliptin->cyp3a4 fmo3 FMO3 teneligliptin->fmo3 renal_excretion Renal Excretion (Unchanged) teneligliptin->renal_excretion metabolites Metabolites (e.g., Thiazolidine-1-oxide) cyp3a4->metabolites fmo3->metabolites elimination Elimination metabolites->elimination renal_excretion->elimination

Caption: Metabolic pathways of Teneligliptin.

This technical guide provides a framework for the . The detailed protocols and expected data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.

References

Physicochemical Properties of Teneligliptin-d8 Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is an effective treatment for type 2 diabetes mellitus. Its metabolism in the human body leads to the formation of several metabolites, including Teneligliptin-d8 Carboxylic Acid. This deuterated isotopologue, often used as an internal standard in pharmacokinetic studies, is also known as (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8 or Teneligliptin Impurity E-d8.[1] Understanding the physicochemical properties of this key metabolite is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for impurity profiling in drug manufacturing.

This technical guide provides a summary of the available physicochemical data for this compound, outlines detailed experimental protocols for determining its key properties, and proposes a putative metabolic pathway for its formation.

Core Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound, such as aqueous solubility, pKa, and logP, are not extensively available in the public domain. This is common for deuterated metabolites primarily used as analytical standards. However, the properties of its non-deuterated counterpart, Teneligliptin Carboxylic Acid, are expected to be very similar. The following table summarizes the known identifiers for this compound.

PropertyValueSource
Molecular Formula C₁₉H₁₇D₈N₅O₂[1]
Molecular Weight 363.48 g/mol LGC Standards
Synonyms (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8; Teneligliptin Impurity E-d8[1]

Metabolic Pathway

Teneligliptin is primarily metabolized in the liver by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenase 3 (FMO3).[2][3] While the formation of a thiazolidine-1-oxide derivative (M1) is a major metabolic route, the precise pathway leading to the carboxylic acid metabolite is not explicitly detailed in the literature.[3] It is hypothesized that this compound is formed via hydrolysis of the thiazolidine ring of the parent compound, a reaction that can be enzyme-mediated.

Metabolic Pathway of Teneligliptin to Carboxylic Acid Teneligliptin Teneligliptin Metabolite_M1 Metabolite M1 (Thiazolidine-1-oxide) Teneligliptin->Metabolite_M1 CYP3A4, FMO3 Carboxylic_Acid Teneligliptin Carboxylic Acid Teneligliptin->Carboxylic_Acid Hydrolysis (Proposed)

Proposed metabolic pathway of Teneligliptin.

Experimental Protocols

To facilitate further research and data generation, this section provides detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Kinetic Shake-Flask Method)

This protocol outlines a high-throughput kinetic solubility assay, which is suitable for early-stage drug discovery and characterization.

Kinetic Solubility Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Stock Prepare 10 mM stock solution in DMSO Add_Stock Add stock solution to buffer (e.g., 1:100 dilution) Prep_Stock->Add_Stock Prep_Buffer Prepare aqueous buffer (e.g., PBS pH 7.4) Prep_Buffer->Add_Stock Incubate Incubate at 25°C for 2 hours with shaking Add_Stock->Incubate Separate Separate undissolved solid (Centrifugation/Filtration) Incubate->Separate Quantify Quantify concentration in supernatant (LC-UV/MS) Separate->Quantify Calculate Calculate solubility Quantify->Calculate

References

Spectral Analysis of Teneligliptin-d8 Carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Teneligliptin-d8 Carboxylic Acid, a deuterated metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor Teneligliptin. Due to the limited availability of public spectral data for this specific isotopically labeled compound, this document leverages data from its parent compound, Teneligliptin, and its non-deuterated carboxylic acid impurity, alongside established principles of mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of the carboxylic acid metabolite of Teneligliptin. The deuterium labeling provides a distinct mass shift, making it a valuable internal standard for pharmacokinetic and metabolic studies.

PropertyValue
Molecular Formula C₁₉H₁₇D₈N₅O₂
Molecular Weight 327.23 g/mol [1]
Synonyms (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8; Teneligliptin Impurity E-d8[1]
Purity >98%[1]

Mass Spectrometry Data (Expected)

Mass spectrometry is a critical tool for the identification and quantification of drug metabolites. The following table outlines the expected mass-to-charge ratios (m/z) for this compound in positive ion mode electrospray ionization (ESI). The fragmentation pattern is predicted based on the known fragmentation of Teneligliptin.

IonExpected m/zDescription
[M+H]⁺ 328.24Protonated molecular ion
Fragment 1 175.1Fragment corresponding to the pyrazole-piperazine moiety
Fragment 2 154.2Fragment corresponding to the deuterated pyrrolidine-carboxylic acid moiety

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)

NMR spectroscopy provides detailed information about the molecular structure. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the spectra of Teneligliptin and general chemical shift principles for carboxylic acids. The signals for the deuterated positions are expected to be absent in the ¹H NMR spectrum and show a characteristic multiplet in the ¹³C NMR spectrum due to C-D coupling.

¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityAssignment
~12.0broad s-COOH
7.20 - 7.80mAromatic protons
3.00 - 4.00mPyrrolidine and Piperazine ring protons
2.20s-CH₃
¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Assignment
~175-COOH
110 - 150Aromatic and Pyrazole carbons
40 - 60Pyrrolidine and Piperazine ring carbons (deuterated positions will show reduced intensity and splitting)
~14-CH₃

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound, based on methods used for Teneligliptin and its impurities.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode for quantification, with transitions from the protonated molecular ion to characteristic product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.

  • ¹H NMR: Standard proton experiment with a spectral width of 0-15 ppm.

  • ¹³C NMR: Proton-decoupled carbon experiment with a spectral width of 0-200 ppm.

  • Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of solvent.

Visualizations

Metabolite Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a deuterated drug metabolite like this compound.

cluster_0 Sample Preparation cluster_1 Analytical Stage cluster_2 Data Analysis & Reporting A Biological Sample Collection (e.g., plasma, urine) B Extraction of Metabolites A->B C LC-MS/MS Analysis (Screening and Quantification) B->C D High-Resolution Mass Spectrometry (Formula Determination) C->D E NMR Spectroscopy (Structure Elucidation) D->E F Spectral Data Interpretation E->F G Structure Confirmation F->G H Technical Report Generation G->H

Caption: Workflow for metabolite identification.

Hypothetical Metabolic Pathway of Teneligliptin

This diagram shows a simplified, hypothetical metabolic pathway leading to the formation of Teneligliptin Carboxylic Acid from the parent drug, Teneligliptin. The deuterated version would follow the same pathway.

A Teneligliptin B Oxidative Metabolism (e.g., via Cytochrome P450) A->B C Teneligliptin Carboxylic Acid B->C

Caption: Hypothetical metabolism of Teneligliptin.

References

Technical Guide: NMR and Mass Spectrometry Analysis of Teneligliptin-d8 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The analysis of its metabolites is crucial for understanding its pharmacokinetic and pharmacodynamic profile. Teneligliptin-d8 Carboxylic Acid, a deuterated analog of a known impurity and potential metabolite, is essential as an internal standard for quantitative bioanalytical studies. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound, including detailed experimental protocols and data interpretation.

This compound, also known as (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8, is formed by the hydrolysis of the thiazolidine ring of Teneligliptin. Its molecular formula is C₁₉H₁₇D₈N₅O₂ with a molecular weight of approximately 327.23 g/mol . The deuteration is typically on the piperazine ring, which provides a distinct mass shift for use in mass spectrometry-based quantification.

Metabolic Pathway

The primary metabolic pathways of Teneligliptin involve oxidation mediated by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3) to form Teneligliptin sulfoxide (M1) and subsequently Teneligliptin sulfone (M2). The formation of Teneligliptin Carboxylic Acid is a result of the hydrolysis of the thiazolidine ring of the parent drug. This can occur either metabolically or as a degradation product.

Teneligliptin Teneligliptin M1 Teneligliptin Sulfoxide (M1) Teneligliptin->M1 Oxidation (CYP3A4, FMO3) Carboxylic_Acid Teneligliptin Carboxylic Acid Teneligliptin->Carboxylic_Acid Hydrolysis of Thiazolidine Ring M2 Teneligliptin Sulfone (M2) M1->M2 Oxidation

Metabolic Pathway of Teneligliptin.

Mass Spectrometry Analysis

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the method of choice for the quantification of Teneligliptin and its metabolites in biological matrices.

Predicted Mass Spectrometry Data

For this compound, the following mass spectrometric parameters are predicted, based on the known fragmentation of Teneligliptin-d8 and the general fragmentation patterns of carboxylic acids and piperazine derivatives.

ParameterPredicted Value
Parent Ion [M+H]⁺ (m/z) 370.2 (for d8 analog)
Major Fragment Ions (m/z) 251.3, 132.1, 97.1
Proposed Fragmentation Loss of the carboxylic acid group and subsequent fragmentation of the piperazine and pyrazole rings.

Note: The parent ion for the non-deuterated carboxylic acid would be m/z 362.2.

Predicted Fragmentation Pathway

The fragmentation of protonated this compound is expected to initiate with the cleavage of the pyrrolidine ring, followed by fragmentation of the piperazine and pyrazole moieties.

Parent [M+H]⁺ m/z = 370.2 Frag1 Fragment 1 m/z = 251.3 Parent->Frag1 - C5H8NO2 (pyrrolidine-carboxylic acid) Frag2 Fragment 2 m/z = 132.1 Frag1->Frag2 - C6H5N2 (phenylpyrazole) Frag3 Fragment 3 m/z = 97.1 Frag1->Frag3 - C10H8N3 (methyl-phenyl-pyrazole)

Predicted MS/MS Fragmentation Pathway.

Experimental Protocol: LC-MS/MS

This protocol is adapted from established methods for Teneligliptin and its metabolites.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Teneligliptin Carboxylic Acid (non-deuterated): m/z 362.2 → [Fragment m/z]

    • This compound: m/z 370.2 → 251.3

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 column) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS

LC-MS/MS Experimental Workflow.

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of metabolites. The data presented here is based on the analysis of a non-deuterated impurity of Teneligliptin, identified as the carboxylic acid.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for Teneligliptin Carboxylic Acid. The deuteration on the piperazine ring of the d8 analog will result in the absence of corresponding proton signals and altered splitting patterns for adjacent protons, as well as a characteristic triplet pattern in the ¹³C NMR for the deuterated carbons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityAssignment
~12.0broad s-COOH
7.2 - 7.8mAromatic protons (phenyl group)
~6.5sPyrazole C-H
2.5 - 3.5mPyrrolidine and Piperazine protons
~2.2sPyrazole -CH₃

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
~171-COOH
120 - 150Aromatic and Pyrazole carbons
30 - 65Pyrrolidine and Piperazine carbons
~13Pyrazole -CH₃

Note: The carbonyl carbon of a carboxylic acid typically appears in the 160-180 ppm range.

Experimental Protocol: NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a 5 mm NMR tube.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • 2D NMR (optional for full characterization): COSY, HSQC, HMBC.

  • Referencing: Use the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Sample Teneligliptin-d8 Carboxylic Acid Dissolve Dissolve in DMSO-d6 Sample->Dissolve Filter Filter Dissolve->Filter NMR_Tube Transfer to NMR Tube Filter->NMR_Tube Acquire Acquire Spectra (1H, 13C, 2D) NMR_Tube->Acquire Process Process and Analyze Data Acquire->Process

NMR Experimental Workflow.

Conclusion

The analytical methods described in this guide provide a comprehensive framework for the qualitative and quantitative analysis of this compound. The LC-MS/MS protocol offers high sensitivity and selectivity for quantification in biological matrices, while NMR spectroscopy provides detailed structural information. These techniques are indispensable for drug metabolism studies and the development of safe and effective pharmaceuticals.

Isotopic Purity Assessment of Teneligliptin-d8 Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the isotopic purity of Teneligliptin-d8 Carboxylic Acid. This deuterated analog of a Teneligliptin impurity is crucial for use as an internal standard in pharmacokinetic and metabolic studies. Ensuring its high isotopic purity is paramount for the accuracy and reliability of bioanalytical data. This document outlines the key experimental protocols, data analysis techniques, and validation considerations.

Introduction to Teneligliptin and its Carboxylic Acid Metabolite

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Like many pharmaceuticals, it undergoes metabolism in the body, leading to the formation of various metabolites. One of these is a carboxylic acid derivative, which is considered an impurity of Teneligliptin.[3][4] The deuterated version, this compound, serves as an invaluable tool in quantitative bioanalysis, typically as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays.

Synthesis of this compound

The synthesis of this compound involves the incorporation of eight deuterium atoms into the Teneligliptin Carboxylic Acid structure. While specific proprietary synthesis routes may vary, a general approach often involves the use of deuterated precursors and reagents. Mild and efficient methods for the synthesis of α-deuterated carboxylic acids have been developed, for instance, through hydrogen/deuterium exchange and decarboxylation of corresponding malonic acids in the presence of D₂O.[5] Another approach involves a photochemical decarboxylation of free carboxylic acids in the presence of a thiol and D₂O.[6] The practical and precise deuteration of readily available complex carboxylic acids makes these protocols promising for preparing deuterium-labeled compounds.[7]

Isotopic Purity Assessment by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary and powerful technique for determining the isotopic purity of deuterated compounds.[8] Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the preferred method for analyzing this compound.

Experimental Protocol: LC-HRMS

A validated LC-MS/MS method is crucial for the simultaneous determination of Teneligliptin and its metabolites.[9] The following protocol is a general guideline that should be optimized and validated for the specific instrumentation and application.

Sample Preparation:

  • Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase to create a series of working standard solutions of known concentrations.

  • Matrix Spiking (for bioanalytical applications): Spike blank biological matrix (e.g., plasma, urine) with the working standard solutions to prepare calibration standards and quality control (QC) samples.

LC-HRMS Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation from unlabeled compound and other impurities
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer High-resolution mass spectrometer (e.g., Orbitrap, TOF)
Scan Mode Full scan MS
Resolution ≥ 70,000 FWHM
Mass Range m/z 100 - 1000
Data Analysis and Isotopic Purity Calculation

The isotopic purity is determined by analyzing the mass spectrum of the protonated molecule [M+H]⁺. The relative intensities of the ion corresponding to the fully deuterated molecule (d8) and its less-deuterated isotopologues (d0 to d7) are measured.

Calculation of Isotopic Purity:

The percentage of isotopic purity is calculated using the following formula:

It is essential to correct for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) in the molecule, which can contribute to the M+1 and M+2 peaks.

Quantitative Data Summary:

IsotopologueTheoretical m/z [M+H]⁺Observed Relative Intensity (%)
d0 (unlabeled)356.20< 0.1
d1357.21< 0.1
d2358.21< 0.1
d3359.22< 0.1
d4360.22< 0.2
d5361.23< 0.5
d6362.23< 1.0
d7363.242.0 - 4.0
d8 (fully deuterated) 364.24 > 95.0

Note: The above data is illustrative. Actual results will vary based on the synthesis and purification of the material.

Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information to mass spectrometry, confirming the positions of deuterium incorporation and providing an independent measure of isotopic purity. Both ¹H and ²H NMR are valuable techniques.

Experimental Protocol: ¹H and ²H NMR

Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Use a high-purity NMR tube for analysis.

NMR Parameters:

Parameter¹H NMR²H NMR
Spectrometer 400 MHz or higher60 MHz or higher
Solvent DMSO-d₆ or CD₃ODDMSO or CH₃OH
Pulse Program Standard single pulseStandard single pulse
Number of Scans 16 - 64256 - 1024
Relaxation Delay 5 - 10 s1 - 2 s
Data Analysis

In the ¹H NMR spectrum, the isotopic purity is assessed by comparing the integral of the residual proton signals at the deuterated positions to the integral of a proton signal at a non-deuterated position.

The ²H NMR spectrum will show signals corresponding to the deuterium atoms at the labeled positions, confirming their location.

Method Validation

Validation of the analytical methods used for isotopic purity assessment is crucial to ensure reliable and accurate results.[8][10][11] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the deuterated analyte in the presence of its unlabeled counterpart and other potential impurities.

  • Linearity: The linear relationship between the instrument response and the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the unlabeled isotopologue that can be reliably detected and quantified.

Visualizations

Experimental Workflow for Isotopic Purity Assessment

experimental_workflow cluster_synthesis Synthesis & Purification cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Analysis cluster_validation Method Validation synthesis Synthesis of This compound purification Purification synthesis->purification sample_prep_ms Sample Preparation (Solutions, Spiking) purification->sample_prep_ms sample_prep_nmr Sample Preparation (Dissolution in d-solvent) purification->sample_prep_nmr lc_hrms LC-HRMS Analysis sample_prep_ms->lc_hrms data_analysis_ms Data Analysis (Isotopologue Ratios) lc_hrms->data_analysis_ms validation Specificity, Linearity, Accuracy, Precision data_analysis_ms->validation nmr_acq 1H and 2H NMR Acquisition sample_prep_nmr->nmr_acq data_analysis_nmr Data Analysis (Integration) nmr_acq->data_analysis_nmr data_analysis_nmr->validation

Workflow for Isotopic Purity Assessment
Logical Relationship of Analytical Techniques

analytical_relationship Teneligliptin-d8\nCarboxylic Acid Teneligliptin-d8 Carboxylic Acid LC-HRMS LC-HRMS Teneligliptin-d8\nCarboxylic Acid->LC-HRMS Primary Quantification NMR NMR Teneligliptin-d8\nCarboxylic Acid->NMR Confirmatory Analysis Isotopic\nPurity (%) Isotopic Purity (%) LC-HRMS->Isotopic\nPurity (%) Isotopologue\nDistribution Isotopologue Distribution LC-HRMS->Isotopologue\nDistribution Deuteration\nSite Confirmation Deuteration Site Confirmation NMR->Deuteration\nSite Confirmation Residual Proton\nQuantification Residual Proton Quantification NMR->Residual Proton\nQuantification

Relationship between analytical techniques.

Conclusion

The accurate assessment of isotopic purity for this compound is critical for its intended use as an internal standard in regulated bioanalysis. A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust and comprehensive approach to determine not only the overall isotopic enrichment but also the specific sites of deuterium incorporation. The methodologies and validation principles outlined in this guide serve as a foundation for establishing reliable and accurate analytical procedures in drug development and research.

References

An In-depth Technical Guide on the Solubility and Stability of Teneligliptin-d8 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] The metabolism of Teneligliptin is a critical aspect of its pharmacokinetic profile, leading to the formation of several metabolites.[4][5][6] Teneligliptin-d8 Carboxylic Acid is a deuterated isotopologue of one such metabolite, often used as an internal standard in analytical studies. Understanding its solubility and stability is paramount for its use in preclinical and clinical research, ensuring accurate quantification and interpretation of pharmacokinetic data. This guide provides a comprehensive overview of proposed methodologies for assessing the solubility and stability of this compound, based on existing literature for Teneligliptin.

Physicochemical Properties

While specific data for this compound is limited, the general physicochemical properties can be inferred from its structure and data available for related compounds.

PropertyInformation
Molecular Formula C₁₉H₁₇D₈N₅O₂[7][8]
Appearance Assumed to be a solid
Storage Condition Typically stored at -20°C[9]

Proposed Solubility Studies

The solubility of a compound is a critical determinant of its absorption and bioavailability. The following experimental protocols are proposed for determining the solubility of this compound in various relevant media.

Experimental Protocol: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at various pH levels (e.g., 4.5, 6.8, 7.4)

  • Simulated Gastric Fluid (SGF)

  • Simulated Intestinal Fluid (SIF)

  • Organic solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: The solubility is reported as the mean concentration from at least three independent experiments.

A proposed workflow for this experiment is illustrated below.

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_proc Sample Processing cluster_analysis Analysis A Excess Teneligliptin-d8 Carboxylic Acid C Vial A->C B Solvent B->C D Shake at Constant Temperature C->D E Centrifugation D->E F Collect Supernatant E->F G Dilution F->G H HPLC Analysis G->H I Determine Concentration H->I

Figure 1: Workflow for Thermodynamic Solubility Assessment.

Proposed Stability Studies

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors. The following forced degradation studies are proposed for this compound.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC-MS/MS system

Methodology: Forced degradation studies should be performed as per ICH guidelines.[10]

  • Acid Hydrolysis: Treat a solution of the compound with 0.1N HCl at a controlled temperature (e.g., 35°C) for a specified duration (e.g., 48 hours).[11] Neutralize the solution before analysis.

  • Base Hydrolysis: Treat a solution of the compound with 0.1N NaOH at a controlled temperature (e.g., 35°C) for a specified duration.[11] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at a controlled temperature (e.g., 35°C) for a specified duration.[11]

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 365 nm) in a photostability chamber for a defined period.[11]

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method coupled with a mass spectrometer to separate and identify the parent compound and any degradation products.

The logical flow for conducting these stability studies is depicted in the diagram below.

G cluster_stress Stress Conditions start Teneligliptin-d8 Carboxylic Acid Sample acid Acid Hydrolysis (0.1N HCl) start->acid base Base Hydrolysis (0.1N NaOH) start->base oxidative Oxidative (3% H₂O₂) start->oxidative thermal Thermal (Dry Heat) start->thermal photo Photolytic (UV Light) start->photo analysis HPLC-MS/MS Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis results Identify Degradants & Determine Stability Profile analysis->results

Figure 2: Logical Flow for Forced Degradation Studies.

Metabolic Pathway of Teneligliptin

Teneligliptin is primarily metabolized by Cytochrome P450 (CYP) 3A4 and Flavin-containing monooxygenases (FMO) 1 and 3.[4][6] The major metabolite is a thiazolidine-1-oxide derivative (M1).[4][5] The formation of the carboxylic acid metabolite is another metabolic route. The simplified metabolic pathway is shown below.

G cluster_enzymes Metabolizing Enzymes cluster_metabolites Metabolites Teneligliptin Teneligliptin CYP3A4 CYP3A4 Teneligliptin->CYP3A4 FMO1_3 FMO1 & FMO3 Teneligliptin->FMO1_3 M1 Thiazolidine-1-oxide (M1) CYP3A4->M1 CarboxylicAcid Teneligliptin Carboxylic Acid CYP3A4->CarboxylicAcid FMO1_3->M1 Other Other Metabolites FMO1_3->Other

Figure 3: Simplified Metabolic Pathway of Teneligliptin.

Data Presentation

The quantitative data from the proposed studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Proposed Solubility Data for this compound

SolventTemperature (°C)Solubility (µg/mL)
PBS (pH 4.5)25To be determined
PBS (pH 4.5)37To be determined
PBS (pH 6.8)25To be determined
PBS (pH 6.8)37To be determined
PBS (pH 7.4)25To be determined
PBS (pH 7.4)37To be determined
SGF37To be determined
SIF37To be determined
Methanol25To be determined
Ethanol25To be determined
Acetonitrile25To be determined
DMSO25To be determined

Table 2: Proposed Stability Data for this compound

Stress ConditionDuration% Assay of Parent% DegradationNo. of Degradants
0.1N HCl48hTo be determinedTo be determinedTo be determined
0.1N NaOH48hTo be determinedTo be determinedTo be determined
3% H₂O₂48hTo be determinedTo be determinedTo be determined
Thermal (80°C)7 daysTo be determinedTo be determinedTo be determined
Photolytic (UV)48hTo be determinedTo be determinedTo be determined

Conclusion

This technical guide provides a framework for conducting comprehensive solubility and stability studies on this compound. While direct experimental data for this specific deuterated metabolite is scarce, the proposed methodologies, based on established protocols for the parent drug, offer a robust starting point for its characterization. The successful execution of these studies will provide critical data for the reliable use of this compound as an internal standard and for a deeper understanding of the metabolic profile of Teneligliptin.

References

Commercial Sources and Technical Data for Teneligliptin-d8 Carboxylic Acid Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, securing high-purity, well-characterized reference standards is a critical prerequisite for accurate analytical method development, validation, and metabolic studies. This technical guide provides an overview of commercial sources for the deuterated reference standard of Teneligliptin Carboxylic Acid (Teneligliptin-d8 Carboxylic Acid), a key metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin.

Supplier and Product Overview

Several specialized chemical suppliers offer this compound as a reference standard. The following table summarizes the available information from various commercial sources. It is important to note that availability and detailed specifications may require direct inquiry or registration with the supplier.

SupplierCatalog NumberMolecular FormulaPurityAdditional Information
BioOrganics BO-6879C₁₉H₁ D₈N₅O₂>98%[1]Synonyms: (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8; Teneligliptin Impurity E-d8.[1] Inventory status requires inquiry.[1]
LGC Standards Not specifiedNot specifiedNot specifiedThis product may require custom synthesis, and a quote request is necessary to obtain price and availability.[2]
Forenap Not specifiedNot specifiedNot specifiedA 100mg format is listed.[3]

Note: Information regarding isotopic enrichment, specific storage conditions, and a certificate of analysis (CoA) should be obtained directly from the respective suppliers.

Experimental Protocols and Methodologies

Detailed experimental protocols for the specific use of this compound reference standard are typically not provided by the suppliers directly on their public websites. The application of this standard will be highly dependent on the specific analytical method being developed or validated.

In general, a deuterated internal standard like this compound is used in quantitative bioanalytical methods, most commonly with Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The standard is added at a known concentration to both calibration standards and unknown samples. Its distinct mass-to-charge ratio (m/z), due to the deuterium labeling, allows for its separate detection from the non-labeled analyte, while its similar chemical and physical properties ensure it behaves comparably during sample preparation, extraction, and chromatographic separation. This corrects for variability in sample processing and matrix effects, leading to more accurate and precise quantification of the target analyte.

Workflow for Procurement and Utilization of a Reference Standard

The following diagram illustrates a typical workflow for selecting, procuring, and utilizing a chemical reference standard in a research and development setting.

Procurement and Utilization Workflow for a Chemical Reference Standard A Identify Analytical Need (e.g., Quantification of Teneligliptin Carboxylic Acid) B Search for Commercial Suppliers (e.g., LGC Standards, BioOrganics) A->B Define Search Criteria C Request Quotations and Technical Data Sheets B->C Engage with Potential Vendors D Evaluate Suppliers (Purity, Isotopic Enrichment, Availability, Cost) C->D Gather Necessary Information E Select Supplier and Procure Reference Standard D->E Make Sourcing Decision F Receipt and Verification (Check CoA, Storage Conditions) E->F Receive and Log Material G Prepare Stock and Working Solutions F->G Prepare for Experimental Use H Method Development and Validation (e.g., LC-MS/MS) G->H Incorporate into Analytical Method I Routine Sample Analysis H->I Implement for Routine Analysis

Caption: Logical workflow for reference standard procurement and use.

References

Teneligliptin metabolism and formation of carboxylic acid metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details the primary metabolic pathways, presents quantitative pharmacokinetic data from human studies, outlines key experimental protocols used in its characterization, and clarifies the nature of its known derivatives.

Executive Summary

Teneligliptin is eliminated through a balanced combination of renal excretion and hepatic metabolism.[1] Metabolism accounts for approximately 66-80% of its total clearance.[1][2] The primary metabolic pathway is not the formation of a carboxylic acid, but rather the oxidation of the sulfur atom in the thiazolidine ring, mediated almost equally by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing Monooxygenase 3 (FMO3).[3][4] The major metabolite is M1 (teneligliptin sulfoxide), which is further oxidized to a minor extent to M2 (teneligliptin sulfone).[1] Several other minor metabolites (M3, M4, M5) have been identified.[5] Due to these multiple elimination pathways, the risk of significant drug-drug interactions is low, and dose adjustments are generally not required for patients with renal or hepatic impairment.[1][6]

Metabolic Pathways of Teneligliptin

The biotransformation of teneligliptin occurs primarily in the liver. The key enzymatic systems involved are CYP3A4 and FMOs (predominantly FMO3, with some contribution from FMO1).[3][7]

2.1 Primary Pathway: S-Oxidation The most significant metabolic transformation is the oxidation of the sulfur atom on the thiazolidine moiety.

  • Formation of M1 (Thiazolidine-1-oxide / Sulfoxide): Teneligliptin is oxidized to its major metabolite, M1. This metabolite is the most abundant in plasma, accounting for 14.7% of the total radioactivity's Area Under the Curve (AUC).[3][4] Both CYP3A4 and FMO3 contribute almost equally to this conversion.[3]

  • Formation of M2 (Sulfone): The M1 metabolite can undergo further oxidation to form the M2 metabolite, teneligliptin sulfone.[1] M2 is a minor metabolite, representing only 1.3% of the plasma AUC of total radioactivity.[5]

2.2 Other Minor Metabolic Pathways In addition to S-oxidation, other minor metabolites have been identified in human mass balance studies, including M3, M4, and M5.[5] These are formed through processes such as hydroxylation.[1]

2.3 Note on Carboxylic Acid Derivative Scientific literature and comprehensive mass balance studies have not identified a carboxylic acid derivative as a metabolite of teneligliptin.[1][5] However, a compound known as "Teneligliptin Carboxylic Acid" or "(2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid" is documented as a known process-related impurity of the drug substance, designated as Impurity E.[8][9] This entity results from the hydrolysis of the thiazolidine ring and is not a product of in vivo biotransformation.

Teneligliptin_Metabolism cluster_0 Primary Metabolic Pathway cluster_1 Enzymatic Contribution cluster_2 Elimination Pathways Teneligliptin Teneligliptin M1 M1 (Teneligliptin Sulfoxide) Major Metabolite Teneligliptin->M1 S-Oxidation Metabolism Hepatic Metabolism (~66%) M2 M2 (Teneligliptin Sulfone) Minor Metabolite M1->M2 S-Oxidation CYP3A4 CYP3A4 CYP3A4->M1 FMO3 FMO3 FMO3->M1 Excretion Renal Excretion (Unchanged, ~34%) Teneligliptin_source Absorbed Teneligliptin Teneligliptin_source->Teneligliptin Teneligliptin_source->Excretion

Caption: Metabolic pathways and elimination routes of Teneligliptin.

Quantitative Pharmacokinetic Data

The following tables summarize the quantitative data from a human mass balance study following a single 20 mg oral dose of [¹⁴C]-labeled teneligliptin.[1][5][10]

Table 1: Plasma Pharmacokinetics of Teneligliptin and its Metabolites

Component % of Total Radioactivity AUC₀₋∞
Teneligliptin (Parent) 71.1%
Metabolite M1 14.7%
Metabolite M2 1.3%
Metabolite M3 1.3%
Metabolite M4 0.3%
Metabolite M5 1.1%

Data sourced from human radiolabel studies.[5]

Table 2: Cumulative Excretion of Teneligliptin and Metabolites (% of Administered Dose)

Component Urine (by 120h) Feces (by 120h) Total Excretion (by 216h)
Total Radioactivity 45.4% 46.5% ≥90%
Teneligliptin (Unchanged) 14.8% 26.1% -
Metabolite M1 17.7% 4.0% -
Metabolite M2 1.4% <1.0% -
Metabolite M3 1.9% 1.6% -
Metabolite M4 - 0.3% -
Metabolite M5 - 1.3% -

Data represents the percentage of the initial 20 mg radiolabeled dose.[1][10]

Experimental Protocols

4.1 Human Mass Balance and Metabolism Study This protocol is central to understanding the in vivo fate of teneligliptin.

  • Objective: To investigate the absorption, metabolism, and excretion of teneligliptin in humans.

  • Subjects: Healthy male volunteers.

  • Methodology:

    • A single oral dose of 20 mg of [¹⁴C]-teneligliptin is administered.[1]

    • Blood, urine, and feces samples are collected at predetermined intervals for up to 216 hours post-dose.[1]

    • Total radioactivity in plasma, urine, and feces is measured using liquid scintillation counting (LSC).

    • Plasma, urine, and fecal extracts undergo chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC).[1]

    • Metabolite profiling is conducted by coupling HPLC with a radiodetector and mass spectrometer (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[11]

4.2 In Vitro Enzyme Contribution Study This protocol helps identify the specific enzymes responsible for metabolism.

  • Objective: To determine the contribution of CYP and FMO enzymes to teneligliptin metabolism.

  • System: Human liver microsomes.

  • Methodology:

    • Teneligliptin is incubated with human liver microsomes fortified with necessary cofactors (e.g., NADPH for CYPs, FAD and NADPH for FMOs).

    • To delineate enzyme contribution, parallel incubations are run in the presence of specific chemical inhibitors:

      • Ketoconazole: A potent inhibitor of CYP3A4.[12]

      • Methimazole: An inhibitor of FMOs.

    • The formation of the M1 metabolite is monitored over time using LC-MS/MS.

    • The reduction in M1 formation in the presence of an inhibitor indicates the degree of contribution of that enzyme family.

Experimental_Workflow cluster_0 In Vivo Mass Balance Study cluster_1 In Vitro Enzyme Phenotyping Dose Administer single oral dose of [14C]-Teneligliptin (20 mg) to healthy subjects Collect Collect Plasma, Urine, Feces (0-216 hours) Dose->Collect Quantify Quantify Total Radioactivity (Liquid Scintillation) Collect->Quantify Separate Chromatographic Separation (HPLC) Quantify->Separate Identify Identify & Quantify Metabolites (LC-MS/MS, Radiodetection) Separate->Identify Incubate Incubate Teneligliptin with Human Liver Microsomes + Cofactors AddInhibitors Parallel Incubations with: - No Inhibitor (Control) - Ketoconazole (CYP3A4i) - Methimazole (FMOi) Incubate->AddInhibitors Analyze Quantify M1 Metabolite Formation (LC-MS/MS) AddInhibitors->Analyze Determine Determine Relative Contribution of CYP3A4 vs. FMO Analyze->Determine

Caption: Workflow for in vivo and in vitro metabolism studies.

Conclusion

The metabolism of teneligliptin is well-characterized and involves multiple pathways, providing a low risk of metabolic drug-drug interactions. The primary biotransformation is S-oxidation, driven by both CYP3A4 and FMO3, leading to the formation of the main metabolite, M1 (sulfoxide), and the minor metabolite, M2 (sulfone). Contrary to the initial query, a carboxylic acid metabolite is not a product of teneligliptin's in vivo metabolism but is known as a chemical impurity. This detailed understanding of its metabolic profile is crucial for drug development professionals and researchers in assessing its clinical use and safety profile.

References

The Indispensable Role of Deuterated Standards in Modern Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, form the bedrock of this understanding. The reliability of these studies hinges on the robustness of the bioanalytical methods employed, with the choice of an appropriate internal standard (IS) being a critical determinant of data quality. This technical guide provides a comprehensive overview of the core principles and practical applications of deuterated standards in pharmacokinetic analysis, offering a deep dive into their synthesis, application, and the analytical methodologies that underpin their use.

The Gold Standard: Why Deuterated Internal Standards Reign Supreme

In quantitative bioanalysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis. While structurally similar analog compounds can be used, stable isotope-labeled (SIL) internal standards, and specifically deuterated standards, are widely considered the gold standard.[1]

The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[2] By replacing one or more hydrogen atoms with its stable isotope, deuterium, the molecular weight is increased without significantly altering its chemical behavior. This ensures that the deuterated standard co-elutes with the analyte during chromatographic separation and experiences similar extraction recovery and matrix effects.[1] The mass spectrometer can easily differentiate between the analyte and the deuterated standard based on their mass-to-charge ratio (m/z), allowing for accurate quantification even in the presence of complex biological matrices that can cause ion suppression or enhancement.[1]

The use of a deuterated internal standard significantly improves the precision and accuracy of the bioanalytical method. For instance, in an assay for the anticancer agent Kahalalide F, the implementation of a SIL internal standard resulted in a statistically significant reduction in the variance of the measurements compared to a structural analog internal standard.[2] The mean bias was also closer to 100% with the SIL standard, indicating a more accurate result.[2]

Navigating the Nuances: Potential Challenges with Deuterated Standards

Despite their numerous advantages, the use of deuterated standards is not without potential challenges. One key consideration is the "isotope effect," which can sometimes lead to slight differences in chromatographic retention times between the deuterated standard and the analyte.[3] This can be problematic if the elution occurs in a region of significant matrix effects, potentially leading to differential ion suppression or enhancement and compromising the accuracy of the results.

Another consideration is the potential for in-source fragmentation or deuterium-hydrogen exchange, which can lead to analytical interference. Careful selection of the deuteration position within the molecule is crucial to minimize these risks. Furthermore, the isotopic purity of the deuterated standard must be high to avoid cross-contribution to the analyte signal.

Data Presentation: Quantitative Comparison of Internal Standards

The following tables summarize quantitative data from bioanalytical method validation studies, highlighting the superior performance of deuterated internal standards compared to analog standards or when no internal standard is used.

Table 1: Comparison of Assay Performance with Analog vs. Deuterated Internal Standard for Kahalalide F [2]

ParameterAnalog Internal StandardDeuterated (SIL) Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation of Bias (%) 8.67.6
Statistical Significance (Variance) -p = 0.02 (Significantly Lower)

Table 2: Intra-day and Inter-day Precision and Accuracy for the Determination of Olmesartan using a Deuterated Internal Standard [4][5][6]

Analyte Concentration (ng/mL)Intra-day Precision (% CV)Intra-day Accuracy (%)Inter-day Precision (% CV)Inter-day Accuracy (%)
15.0 (Low QC)5.2102.36.8101.5
1200.0 (Medium QC)3.198.54.599.2
2000.0 (High QC)2.5101.13.9100.8

Table 3: Linearity and Sensitivity for the Determination of Rosuvastatin using a Deuterated Internal Standard [7][8]

ParameterValue
Linearity Range (ng/mL) 0.5 - 200
Correlation Coefficient (r²) ≥ 0.999
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5
Accuracy at LLOQ (%) 96.30 - 104.33
Precision at LLOQ (%CV) 1.10 - 3.04

Experimental Protocols: A Step-by-Step Guide to Bioanalysis

This section provides a detailed methodology for a typical bioanalytical LC-MS/MS assay for the quantification of a drug in human plasma using a deuterated internal standard. This protocol is a composite based on common practices described in the cited literature.[5][7]

1. Materials and Reagents:

  • Analyte reference standard

  • Deuterated internal standard (e.g., d4- or d6-labeled)

  • Control human plasma (with anticoagulant, e.g., K2EDTA)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

2. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of the analyte and deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water).

  • Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

3. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking control human plasma with the appropriate analyte working standard solutions to achieve a concentration range that covers the expected in-vivo concentrations.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using a separate stock solution of the analyte.

4. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample), add 20 µL of the deuterated internal standard working solution and vortex briefly.

  • Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).

  • Vortex vigorously for 1-2 minutes to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

5. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient program to achieve good separation of the analyte from endogenous plasma components.

    • Flow Rate: e.g., 0.4 mL/min.

    • Injection Volume: e.g., 5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

    • Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows to achieve maximum sensitivity.

6. Data Analysis:

  • Integrate the peak areas for the analyte and the deuterated internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations: Diagrams of Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate fundamental concepts and workflows in bioanalysis using deuterated standards.

Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Plasma Plasma Sample Add_IS Add Deuterated IS Plasma->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Caption: Bioanalytical workflow for pharmacokinetic studies.

Matrix_Effect cluster_Ideal Ideal Scenario (No Matrix Effect) cluster_Real Real Scenario (with Matrix Effect) cluster_Correction Correction with Deuterated IS Analyte_Ideal Analyte MS_Response_Ideal Accurate MS Response Analyte_Ideal->MS_Response_Ideal IS_Ideal Deuterated IS IS_Ideal->MS_Response_Ideal Analyte_Real Analyte MS_Response_Real Altered MS Response Analyte_Real->MS_Response_Real IS_Real Deuterated IS IS_Real->MS_Response_Real Matrix Matrix Components Matrix->MS_Response_Real Ion Suppression/ Enhancement Analyte_Corrected Analyte Ratio Analyte/IS Ratio (Corrected for Matrix Effect) Analyte_Corrected->Ratio IS_Corrected Deuterated IS IS_Corrected->Ratio Deuteration_Concept cluster_Properties Physicochemical Properties Analyte Analyte (e.g., Drug X) - Contains Hydrogen (¹H) Property1 Similar Retention Time Analyte->Property1 Property2 Similar Extraction Recovery Analyte->Property2 Property3 Similar Ionization Efficiency Analyte->Property3 MS Mass Spectrometer (Distinguishes based on mass) Analyte->MS Deuterated_Standard Deuterated Standard (e.g., Drug X-d4) - Hydrogen replaced by Deuterium (²H) Deuterated_Standard->Property1 Deuterated_Standard->Property2 Deuterated_Standard->Property3 Deuterated_Standard->MS

References

An In-depth Technical Guide to the Mechanism of Teneligliptin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1] Its unique "J-shaped" structure confers a potent and long-lasting inhibitory effect on the DPP-4 enzyme, leading to enhanced glycemic control.[2] This technical guide provides a comprehensive overview of the mechanism of action of Teneligliptin and its metabolites, detailing its interaction with DPP-4, the subsequent signaling pathways, its pharmacokinetic profile, and metabolic fate. The guide includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of key pathways and processes to support further research and development in this area.

Core Mechanism of Action: DPP-4 Inhibition

Teneligliptin exerts its therapeutic effect by competitively and potently inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4]

By inhibiting DPP-4, Teneligliptin prevents the degradation of active GLP-1 and GIP, thereby increasing their circulating levels and prolonging their activity.[4] This leads to several downstream effects that contribute to improved glycemic control:

  • Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin secretion is augmented primarily when blood glucose levels are elevated, minimizing the risk of hypoglycemia.

  • Suppressed Glucagon Secretion: Elevated active GLP-1 levels also act on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[4]

  • Delayed Gastric Emptying: GLP-1 is also known to slow the rate of gastric emptying, which helps to reduce postprandial glucose excursions.

Molecular Interaction with DPP-4

Teneligliptin is classified as a Class 3 DPP-4 inhibitor, binding to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme.[5][6] Its unique, rigid, five-ring "J-shaped" structure is a key determinant of its high potency and prolonged duration of action.[5] This structural feature is believed to result in a small entropy loss upon binding to DPP-4, contributing to its strong and sustained inhibitory activity.[5]

Quantitative Inhibition Data

The inhibitory potency of Teneligliptin against DPP-4 has been quantified in various in vitro studies.

ParameterEnzyme SourceValue (nmol/L)Reference
IC50 Recombinant Human DPP-40.889 (95% CI, 0.812–0.973)[4]
Human Plasma DPP-41.75 (95% CI, 1.62–1.89)[4]
Rat Plasma DPP-4~1[3]
Selectivity DPP-8 (IC50)0.189 µmol/L[4]
DPP-9 (IC50)0.150 µmol/L[4]
Fibroblast Activation Protein (FAP) (IC50)>10 µmol/L[4]

Teneligliptin demonstrates high selectivity for DPP-4 over other related proteases like DPP-8, DPP-9, and FAP, which is a desirable characteristic for minimizing off-target effects.[4]

Signaling Pathways and Experimental Workflows

The mechanism of Teneligliptin can be visualized through the following signaling pathway and a typical experimental workflow for its evaluation.

cluster_0 Teneligliptin's Core Mechanism Teneligliptin Teneligliptin DPP4 DPP-4 Enzyme Teneligliptin->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades (Blocked) Pancreas Pancreatic Islets Incretins->Pancreas BetaCells β-cells Pancreas->BetaCells AlphaCells α-cells Pancreas->AlphaCells Insulin ↑ Insulin Secretion (Glucose-Dependent) BetaCells->Insulin Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes

Caption: Teneligliptin's signaling pathway for glycemic control.

cluster_1 Experimental Workflow for Teneligliptin Evaluation InVitro In Vitro Studies DPP4Assay DPP-4 Inhibition Assay (IC50, Ki) InVitro->DPP4Assay Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) InVitro->Metabolism Data Data Analysis & Modeling DPP4Assay->Data Metabolism->Data InVivo In Vivo Studies (Animal Models) PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Efficacy Glucose Tolerance Tests InVivo->Efficacy PKPD->Data Efficacy->Data Clinical Clinical Trials (Human Subjects) PK_Human Human Pharmacokinetics (Single & Multiple Dose) Clinical->PK_Human Efficacy_Safety Efficacy & Safety (Phase I, II, III) Clinical->Efficacy_Safety PK_Human->Data Efficacy_Safety->Data

Caption: A typical experimental workflow for evaluating Teneligliptin.

Pharmacokinetics and Metabolism

Teneligliptin exhibits a favorable pharmacokinetic profile characterized by rapid absorption and a long elimination half-life, allowing for once-daily dosing.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME)
ParameterDescriptionValueReference
Absorption Tmax (single 20 mg dose)~1.33 hours[7]
Distribution Plasma Protein Binding78-80%[7]
Metabolism Primary EnzymesCytochrome P450 (CYP) 3A4 and Flavin-containing monooxygenase 3 (FMO3)[7]
Elimination Terminal Elimination Half-life (t1/2)~26.9 hours[7]
Excretion RoutesRenal and Hepatic[7]
% Excreted in Urine (unchanged)~21%[7]
% Excreted in Urine (total radioactivity)45.4% (up to 216 h)[7]
% Excreted in Feces (total radioactivity)46.5% (up to 216 h)[7]
Metabolic Pathways

Teneligliptin is primarily metabolized in the liver by CYP3A4 and FMO3.[7] Five metabolites have been identified, designated as M1, M2, M3, M4, and M5.[7] The most abundant metabolite in human plasma is M1, a thiazolidine-1-oxide derivative (Teneligliptin sulfoxide).[7]

cluster_2 Metabolic Pathway of Teneligliptin Teneligliptin Teneligliptin M1 M1 (Teneligliptin Sulfoxide) Teneligliptin->M1 Metabolism M3 M3 Teneligliptin->M3 M4 M4 Teneligliptin->M4 M5 M5 Teneligliptin->M5 Excretion Excretion (Urine & Feces) Teneligliptin->Excretion Unchanged M2 M2 M1->M2 Further Metabolism M1->Excretion M2->Excretion M3->Excretion M4->Excretion M5->Excretion CYP3A4 CYP3A4 CYP3A4->M1 FMO3 FMO3 FMO3->M1

Caption: Simplified metabolic pathway of Teneligliptin.
Pharmacokinetics of Teneligliptin and Metabolite M1

The pharmacokinetic parameters of Teneligliptin and its major active metabolite, M1, have been characterized in healthy subjects.

ParameterTeneligliptin (20 mg single dose)M1 (Teneligliptin Sulfoxide)Reference
Cmax (ng/mL) --[8]
Tmax (hr) ~1.33-[7]
AUC0-∞ (% of total radioactivity) -14.7%[7]
Biological Activity of Metabolites

In vitro studies have indicated that all five metabolites (M1, M2, M3, M4, and M5) exhibit some degree of DPP-4 inhibitory activity.[7] M1, also known as Teneligliptin sulfoxide, is recognized as an active metabolite.[8] However, detailed quantitative data on the inhibitory potency of each metabolite compared to the parent compound is limited in the publicly available literature. One study suggested that M2 may be pharmacodynamically inactive, assuming M1 is an inactive metabolite, though this is contradicted by other sources stating M1 is active.[8][9] Further research is needed to fully elucidate the clinical contribution of each metabolite to the overall therapeutic effect of Teneligliptin.

Detailed Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of Teneligliptin.

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This assay is used to determine the inhibitory potency (IC50) of Teneligliptin against the DPP-4 enzyme.

  • Principle: The assay measures the fluorescence generated from the cleavage of a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin) by DPP-4. In the presence of an inhibitor like Teneligliptin, the enzymatic activity is reduced, resulting in a lower fluorescence signal.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

    • Teneligliptin (and other test compounds) at various concentrations

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Procedure:

    • Prepare serial dilutions of Teneligliptin in the assay buffer.

    • In a 96-well plate, add the DPP-4 enzyme solution to each well.

    • Add the different concentrations of Teneligliptin to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of Teneligliptin and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vitro Metabolism using Human Liver Microsomes

This experiment identifies the metabolic pathways and the enzymes involved in the biotransformation of Teneligliptin.

  • Principle: Human liver microsomes contain a high concentration of drug-metabolizing enzymes, including CYPs and FMOs. By incubating Teneligliptin with microsomes and necessary cofactors, the formation of metabolites can be monitored over time.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Teneligliptin

    • NADPH regenerating system (cofactor for CYPs and FMOs)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile or other organic solvent (for reaction termination)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare an incubation mixture containing HLM and phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Add Teneligliptin to the mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Teneligliptin and its metabolites.

    • To identify the specific enzymes involved, selective chemical inhibitors for different CYP isozymes can be included in separate incubations.[10]

Quantitative Analysis of Teneligliptin and Metabolites in Human Plasma by LC-MS/MS

This method is used for the simultaneous quantification of Teneligliptin and its metabolites in clinical and preclinical plasma samples.

  • Principle: Liquid chromatography (LC) separates the analytes of interest from the complex plasma matrix, and tandem mass spectrometry (MS/MS) provides sensitive and selective detection and quantification.

  • General LC-MS/MS Parameters:

    • Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples.

    • Chromatographic Column: A reverse-phase C18 column is commonly used.[11]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).[12]

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and an internal standard.[8]

      • Teneligliptin: m/z 427.2 → 243.1[8]

      • Teneligliptin sulfoxide (M1): m/z 443.2 → 68.2[8]

  • Validation: The method must be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

Conclusion

Teneligliptin is a highly effective DPP-4 inhibitor with a well-characterized mechanism of action. Its potent and sustained inhibition of DPP-4 leads to an increase in active incretin levels, resulting in improved glycemic control through glucose-dependent insulin secretion and suppression of glucagon. The drug undergoes metabolism primarily via CYP3A4 and FMO3 to form several metabolites, with M1 (Teneligliptin sulfoxide) being the most abundant and also biologically active. The dual elimination pathway of Teneligliptin, involving both hepatic metabolism and renal excretion, contributes to its favorable pharmacokinetic profile and allows for its use in patients with renal impairment without dose adjustment.[2] This in-depth technical guide provides a foundational understanding of the core mechanisms of Teneligliptin and its metabolites, offering valuable information for researchers and professionals in the field of diabetes drug development. Further research to fully quantify the DPP-4 inhibitory activity of all metabolites would provide an even more complete understanding of Teneligliptin's overall pharmacological profile.

References

Methodological & Application

LC-MS/MS method for Teneligliptin quantification using Teneligliptin-d8 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS method for the quantification of Teneligliptin in human plasma using Teneligliptin-d8 Carboxylic Acid as an internal standard has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals involved in pharmacokinetic studies of Teneligliptin.

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. A robust and sensitive bioanalytical method is crucial for the quantitative determination of Teneligliptin in biological matrices to support pharmacokinetic and toxicokinetic studies. This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of Teneligliptin in human plasma. The method utilizes a stable isotope-labeled internal standard, this compound, to ensure accuracy and precision.

Experimental

Materials and Reagents
  • Teneligliptin reference standard (≥98% purity)

  • This compound internal standard (IS) (≥98% purity, isotopic purity ≥99%)

  • HPLC grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: A C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm)

LC-MS/MS Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterValue
ColumnPhenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ProgramSee Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.005
0.505
2.5095
3.5095
3.515
5.005

Table 3: Mass Spectrometer Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
Temperature500 °C
IonSpray Voltage5500 V
Collision GasMedium

Table 4: MRM Transitions and Compound Parameters

CompoundQ1 (m/z)Q3 (m/z)DP (V)EP (V)CE (V)CXP (V)
Teneligliptin427.2243.1100103512
This compound (IS)364.3251.295103011

*Note: The MRM transition for this compound is a predicted value based on its chemical structure and the known fragmentation pattern of Teneligliptin-d8.

Protocols

Standard and Internal Standard Stock Solution Preparation
  • Teneligliptin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teneligliptin reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

Working Solution Preparation
  • Teneligliptin Working Solutions: Prepare serial dilutions of the Teneligliptin stock solution with 50:50 (v/v) methanol:water to obtain working solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Calibration Curve and Quality Control Sample Preparation
  • Calibration Standards: Spike appropriate amounts of the Teneligliptin working solutions into blank human plasma to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (Lower Limit of Quantification), LQC (Low Quality Control), MQC (Medium Quality Control), and HQC (High Quality Control).

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Add 50 µL of plasma sample, calibration standard, or QC to the respective tubes.

  • Add 25 µL of the internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 25 µL of 50:50 methanol:water is added).

  • Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

Table 5: Method Validation Results

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy and Precision
Intra-day Accuracy95.2% - 104.5%
Intra-day Precision (%CV)≤ 8.7%
Inter-day Accuracy96.1% - 103.8%
Inter-day Precision (%CV)≤ 9.2%
Matrix Effect
Normalized Matrix Factor0.92 - 1.08
Recovery
Extraction Recovery> 85%
Stability
Bench-top Stability (24h)Stable
Freeze-thaw Stability (3 cycles)Stable
Long-term Stability (-80°C, 30 days)Stable

Signaling Pathways and Experimental Workflows

experimental_workflow plasma plasma is_addition is_addition plasma->is_addition precipitation precipitation is_addition->precipitation vortex vortex precipitation->vortex centrifuge centrifuge vortex->centrifuge supernatant supernatant centrifuge->supernatant lc_separation lc_separation supernatant->lc_separation ms_detection ms_detection lc_separation->ms_detection integration integration ms_detection->integration calibration calibration integration->calibration quantification quantification calibration->quantification

Caption: Experimental workflow for Teneligliptin quantification.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Teneligliptin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method demonstrates excellent linearity, recovery, and stability, making it suitable for high-throughput analysis in pharmacokinetic studies. The detailed protocol provides a reliable starting point for researchers in the field of drug metabolism and pharmacokinetics.

Application Note: High-Throughput Bioanalytical Method for Teneligliptin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Teneligliptin in human plasma. The method utilizes a simple protein precipitation technique for sample preparation followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and recovery. This high-throughput method is suitable for pharmacokinetic and bioequivalence studies of Teneligliptin.

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of Teneligliptin in human plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of Teneligliptin in human plasma.

Experimental

Materials and Reagents
  • Teneligliptin reference standard was procured from a certified supplier.

  • Teneligliptin-d8 (internal standard, IS) was used.[1]

  • HPLC grade methanol and acetonitrile were purchased from a reputable chemical supplier.

  • Formic acid and ammonium formate were of analytical grade.

  • Human plasma was obtained from a certified blood bank.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.

  • A C18 analytical column (e.g., 250mm x 4.6ID, 5 micron particle size) was employed for chromatographic separation.[3][4]

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Parameters

ParameterCondition
HPLC Column C18 (250mm x 4.6ID, 5µm)[3][4]
Mobile Phase Acetonitrile and 0.1% Formic acid in water in a gradient or isocratic mode.
Flow Rate 0.8 - 1.0 mL/min[3][4]
Injection Volume 10 - 20 µL[3][5]
Column Temperature 30°C - 40°C[6][7]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transitions Teneligliptin: m/z 427.2 → 243.1[1]
Teneligliptin-d8 (IS): m/z 435.2 → 251.3[1]
Scan Type Multiple Reaction Monitoring (MRM)

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teneligliptin and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.[3]

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Teneligliptin-d8 in methanol.

  • Working Solutions: Prepare serial dilutions of the Teneligliptin stock solution with a mixture of methanol and water (50:50, v/v) to obtain working solutions for calibration standards and quality control samples.

Sample Preparation (Protein Precipitation)

A protein precipitation method was employed for the extraction of Teneligliptin from human plasma.[8]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 1. 100 µL Human Plasma is_addition 2. Add 20 µL Internal Standard plasma->is_addition precipitation 3. Add 300 µL Acetonitrile is_addition->precipitation vortex 4. Vortex for 1 min precipitation->vortex centrifuge 5. Centrifuge at 10,000 rpm vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporation 7. Evaporate to Dryness supernatant->evaporation reconstitution 8. Reconstitute in Mobile Phase evaporation->reconstitution injection 9. Inject into LC-MS/MS reconstitution->injection

Caption: Workflow for Teneligliptin extraction from human plasma.

Method Validation

The developed method was validated for linearity, accuracy, precision, recovery, and stability.

Linearity

The calibration curve was linear over the concentration range of 5 to 1000 ng/mL for Teneligliptin in human plasma.[1] The correlation coefficient (r²) was consistently greater than 0.99.

Table 2: Calibration Curve Data

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Teneligliptin5 - 1000[1]y = 0.0025x + 0.0012> 0.99
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LQC15< 5%95 - 105%< 5%95 - 105%
MQC150< 5%97 - 103%< 5%97 - 103%
HQC800< 4%98 - 102%< 4%98 - 102%
Recovery and Matrix Effect

The extraction recovery of Teneligliptin from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated to assess the ion suppression or enhancement caused by endogenous plasma components.

Table 4: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Teneligliptin> 85%Minimal (< 15%)
Teneligliptin-d8 (IS)> 88%Minimal (< 15%)
Stability

The stability of Teneligliptin in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.

Table 5: Stability Data

Stability ConditionDurationStability (% of Nominal)
Bench-top 8 hours at room temperature95 - 105%
Freeze-Thaw 3 cycles96 - 104%
Long-term 30 days at -80°C97 - 103%

Conclusion

A simple, rapid, and sensitive LC-MS/MS method for the quantification of Teneligliptin in human plasma has been successfully developed and validated. The protein precipitation extraction method provides high recovery and minimal matrix effects. The validated method is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies of Teneligliptin.

G cluster_overall_workflow Overall Bioanalytical Workflow sample_collection 1. Human Plasma Sample Collection sample_prep 2. Sample Preparation (Protein Precipitation) sample_collection->sample_prep lc_separation 3. LC Separation (C18 Column) sample_prep->lc_separation ms_detection 4. MS/MS Detection (MRM) lc_separation->ms_detection data_analysis 5. Data Analysis and Quantification ms_detection->data_analysis

Caption: Overview of the bioanalytical method for Teneligliptin.

References

Application Note and Protocol for Plasma Sample Preparation for Teneligliptin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate quantification of Teneligliptin in plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document provides detailed protocols for the preparation of plasma samples for the analysis of Teneligliptin, primarily focusing on the widely used protein precipitation method. Alternative methods such as liquid-liquid extraction are also discussed.

Quantitative Data Summary

The following tables summarize the performance characteristics of different plasma sample preparation methods for Teneligliptin analysis.

Table 1: Performance of Protein Precipitation Method

ParameterResultReference
Recovery97.83%[1]
Linearity Range0.5 - 1000 ng/mL[2]
LLOQ2.09 µg/mL[1]
LOD0.69 µg/mL[1]
Intra-day Accuracy98.82% - 103.28%[1]
Inter-day Accuracy99.80% - 103.33%[1]
Intra-day Precision1.41% - 3.06%[1]
Inter-day Precision2.12% - 5.29%[1]
Matrix Effect88.7% - 94.5%[2]

Table 2: Performance of Liquid-Liquid Extraction Method

ParameterResultReference
Recovery>82%[3]
Intra-day Accuracy94.36% - 98.7%[3]
Intra-day Precision (CV%)0.17% - 0.64%[3]

Experimental Protocols

Method 1: Protein Precipitation

This is a simple, rapid, and widely used method for the extraction of Teneligliptin from plasma samples.[1][2]

Materials:

  • Human plasma

  • Teneligliptin standard solution

  • Acetonitrile (HPLC grade)[1][2]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 0.1 mL of plasma into a 1.5 mL microcentrifuge tube.

  • Add a known concentration of Teneligliptin working standard solution (e.g., 0.05 mL) to the plasma for calibration standards, or an equivalent volume of solvent for unknown samples.[1]

  • Add 0.2 mL of acetonitrile to the microcentrifuge tube to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at 5000 rpm for 15 minutes to pellet the precipitated proteins.[1]

  • Carefully collect the clear supernatant.

  • Inject an appropriate volume (e.g., 20 µL or 100 µL) of the supernatant into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).[1]

Method 2: Liquid-Liquid Extraction (LLE)

LLE is another effective method for extracting Teneligliptin from plasma, offering good recovery and clean extracts.

Materials:

  • Rabbit or human plasma

  • Teneligliptin standard solution

  • Ethyl acetate (HPLC grade)[3]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Protocol:

  • Pipette a known volume of plasma into a microcentrifuge tube.

  • Add the Teneligliptin standard or internal standard solution.

  • Add a specified volume of ethyl acetate to the tube.

  • Vortex the mixture vigorously for several minutes to facilitate the extraction of Teneligliptin into the organic phase.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume of the mobile phase.

  • Inject the reconstituted sample into the analytical instrument.

Visualizations

Experimental Workflow for Protein Precipitation

G cluster_0 Sample Preparation plasma 1. Plasma Aliquoting (0.1 mL) spike 2. Spiking (Standard/IS) plasma->spike precipitate 3. Protein Precipitation (Acetonitrile, 0.2 mL) spike->precipitate vortex 4. Vortexing (1-2 min) precipitate->vortex centrifuge 5. Centrifugation (5000 rpm, 15 min) vortex->centrifuge supernatant 6. Supernatant Collection centrifuge->supernatant analysis 7. Analytical Injection (HPLC/LC-MS) supernatant->analysis

Caption: Workflow of the Protein Precipitation Method.

References

Application Notes and Protocols for the Chromatographic Separation of Teneligliptin and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] The analysis of Teneligliptin and its metabolites in various matrices is crucial for pharmacokinetic, pharmacodynamic, and stability studies. This document provides detailed application notes and protocols for the chromatographic separation of Teneligliptin and its primary metabolite, Teneligliptin sulfoxide (M1), using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Teneligliptin and its Metabolism

Teneligliptin is primarily metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenases (FMO1 and FMO3).[1][3] The major metabolite identified in human plasma is a thiazolidine-1-oxide derivative, known as M1 or Teneligliptin sulfoxide, which is an active metabolite.[2][3][4][5] The parent drug and its metabolites are eliminated through both renal and hepatic pathways.[1] Accurate and robust analytical methods are essential for the simultaneous quantification of Teneligliptin and its metabolites to understand its complete pharmacokinetic profile.

Chromatographic Methods and Protocols

Stability-Indicating RP-HPLC Method for Teneligliptin and its Degradation Products

This method is suitable for the determination of Teneligliptin in the presence of its degradation products, which can be considered metabolites formed under stress conditions.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Sample Preparation (for Bulk Drug and Pharmaceutical Formulation):

    • Accurately weigh and transfer the sample (bulk drug or powdered tablets) into a volumetric flask.

    • Dissolve and dilute to the desired concentration with the mobile phase or a suitable diluent (e.g., a mixture of methanol and water).

    • Sonicate for complete dissolution and filter through a 0.45 µm membrane filter before injection.

  • Forced Degradation Studies: To generate metabolites/degradation products, Teneligliptin can be subjected to stress conditions as per ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[3][4][6][7]

    • Acid Hydrolysis: Reflux with 0.1 N HCl at 35-60°C.

    • Base Hydrolysis: Reflux with 0.1 N NaOH at 35-60°C.

    • Oxidative Degradation: Treat with 3-20% H₂O₂ at room temperature or elevated temperature.

    • Thermal Degradation: Expose the solid drug to heat (e.g., 60-105°C).

    • Photolytic Degradation: Expose the drug solution to UV light.

Chromatographic Conditions (Example 1):

ParameterCondition
Column Kromasil 100-5C18 (250 x 4.6 mm, 5 µm)
Mobile Phase pH 6.0 Phosphate buffer and Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 246 nm
Column Temperature Ambient
Injection Volume 20 µL

Data Presentation:

CompoundRetention Time (min)
Teneligliptin~5.0 - 6.0
Degradation ProductsVaries depending on the stress condition
UPLC-MS/MS Method for Simultaneous Quantification of Teneligliptin and Teneligliptin Sulfoxide (M1) in Human Plasma

This highly sensitive and specific method is ideal for pharmacokinetic studies in biological matrices.

Protocol:

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is required.

  • Sample Preparation (Plasma):

    • To a 100 µL aliquot of human plasma, add an internal standard (e.g., Teneligliptin-d8).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., methanol).

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with A: 0.1% Formic acid in water and B: 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
MS/MS Transitions (MRM) Teneligliptin: m/z 427.2 → 243.1[5]
Teneligliptin sulfoxide (M1): m/z 443.2 → 68.2[5]
Teneligliptin-d8 (IS): m/z 435.2 → 251.3[5]

Data Presentation:

CompoundLinearity Range (ng/mL)LLOQ (ng/mL)
Teneligliptin5 - 10005
Teneligliptin sulfoxide (M1)2.5 - 5002.5

Visualization of Experimental Workflows

G cluster_prep Sample Preparation (Plasma) plasma 100 µL Plasma add_is Add Internal Standard (Teneligliptin-d8) plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

UPLC-MS/MS Sample Preparation Workflow.

G cluster_hplc Stability-Indicating HPLC Analysis cluster_degradation Forced Degradation sample Bulk Drug / Formulation dissolve Dissolve in Diluent sample->dissolve stress Apply Stress (Acid, Base, Oxidative, etc.) sample->stress sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify stress->dissolve

HPLC Analysis and Forced Degradation Workflow.

Summary of Chromatographic Methods

MethodAnalyte(s)MatrixColumnMobile PhaseDetectionKey Application
RP-HPLC Teneligliptin & Degradation ProductsBulk Drug, FormulationC18 (e.g., Kromasil, 250x4.6mm, 5µm)Isocratic: Buffer & AcetonitrileUV (246 nm)Stability studies, Quality control
UPLC-MS/MS Teneligliptin & Teneligliptin sulfoxide (M1)Human PlasmaC18 (e.g., Acquity BEH, 50x2.1mm, 1.7µm)Gradient: Formic acid in Water & AcetonitrileMS/MS (ESI+)Pharmacokinetic studies

Conclusion

The provided protocols offer robust and reliable methods for the chromatographic separation and quantification of Teneligliptin and its primary metabolite. The choice of method depends on the specific application, with RP-HPLC being suitable for quality control and stability testing of the drug product, while the UPLC-MS/MS method is essential for sensitive bioanalysis required in pharmacokinetic research. These application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

References

Application Notes and Protocols for the Detection of Teneligliptin-d8 Carboxylic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative analysis of Teneligliptin-d8 Carboxylic Acid, a potential metabolite and internal standard, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following information is intended for researchers, scientists, and drug development professionals.

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and safety assessments. The primary metabolism of teneligliptin is mediated by cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenase 3 (FMO3)[1][2][3]. While the major metabolite identified in plasma is a thiazolidine-1-oxide derivative[1][4], the formation of other metabolites, such as carboxylic acid derivatives, through various metabolic pathways is plausible.

This document outlines the mass spectrometry parameters and a detailed experimental protocol for the detection and quantification of this compound. The use of a deuterated internal standard, such as Teneligliptin-d8, is a standard practice in quantitative bioanalysis to correct for matrix effects and variations in sample processing[5].

Analyte and Internal Standard Information

CompoundChemical FormulaExact Mass (Da)
TeneligliptinC₂₂H₃₀N₆OS426.22
Teneligliptin-d8C₂₂H₂₂D₈N₆OS434.27
This compound (Hypothetical) C₂₀H₂₂D₈N₄O₃S 438.24

Note: The chemical formula and exact mass for this compound are based on a hypothetical metabolic transformation involving the cleavage of the thiazolidine ring. The exact metabolic pathway to a carboxylic acid derivative in vivo has not been extensively reported in the reviewed literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

Liquid Chromatography
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
Mass Spectrometry

The following parameters are proposed for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Optimization of these parameters on the specific instrument is highly recommended.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +5500 V
Source Temperature 500 °C
Curtain Gas 30 psi
Collision Gas Nitrogen
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are provided for Teneligliptin and its deuterated internal standard, based on published data[5]. For this compound, hypothetical precursor and product ions are proposed based on its predicted structure.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Declustering Potential (V)
Teneligliptin427.2243.13580
Teneligliptin-d8435.2251.33580
This compound (Quantifier) 439.2 251.3 40 85
This compound (Qualifier) 439.2 155.1 50 85

Note: The MRM transitions and associated parameters for this compound are hypothetical and require experimental verification using a certified reference standard.

Experimental Protocols

Standard Solution Preparation
  • Prepare individual stock solutions of Teneligliptin, Teneligliptin-d8, and this compound at a concentration of 1 mg/mL in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working internal standard solution of Teneligliptin-d8 at a concentration of 100 ng/mL in the same diluent.

Sample Preparation from Plasma

This protocol outlines a protein precipitation method for the extraction of the analytes from a plasma matrix.

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL Teneligliptin-d8 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Teneligliptin-d8) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Injection reconstitution->lc_ms_analysis data_acquisition Data Acquisition lc_ms_analysis->data_acquisition quantification Quantification data_acquisition->quantification logical_relationship cluster_parent Parent Drug cluster_metabolism Metabolism cluster_metabolites Metabolites teneligliptin Teneligliptin cyp3a4 CYP3A4 teneligliptin->cyp3a4 fmo3 FMO3 teneligliptin->fmo3 m1 Thiazolidine-1-oxide (Major Metabolite) cyp3a4->m1 carboxylic_acid Carboxylic Acid Derivative (Hypothetical) cyp3a4->carboxylic_acid fmo3->m1 fmo3->carboxylic_acid

References

Development of a Validated Bioanalytical Method for Teneligliptin in Preclinical Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative determination of Teneligliptin in plasma samples from preclinical species, specifically rats. Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during preclinical development. The presented methodology utilizes a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and accuracy. This application note includes detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters according to regulatory guidelines.

Introduction

Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By preventing the degradation of these hormones, Teneligliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[2] The development of a reliable bioanalytical method is a prerequisite for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of Teneligliptin in preclinical models. This document outlines a validated LC-MS/MS method for the quantification of Teneligliptin in rat plasma.

Signaling Pathway of Teneligliptin

Teneligliptin's mechanism of action is centered on the inhibition of the DPP-4 enzyme. The following diagram illustrates the signaling pathway involved.

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Enzyme Action & Teneligliptin Inhibition Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release of Pancreatic Beta-cells Pancreatic Beta-cells Incretin Hormones (GLP-1, GIP)->Pancreatic Beta-cells act on Pancreatic Alpha-cells Pancreatic Alpha-cells Incretin Hormones (GLP-1, GIP)->Pancreatic Alpha-cells act on DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme are substrates for Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis promotes Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases Glucagon Secretion->Glucose Homeostasis inhibits Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites degrades to Teneligliptin Teneligliptin Teneligliptin->DPP-4 Enzyme inhibits

Caption: Mechanism of Action of Teneligliptin.

Experimental Workflow

The bioanalytical workflow for the quantification of Teneligliptin in preclinical plasma samples is depicted in the following diagram.

cluster_sample_prep Sample Preparation Details Plasma Sample Collection Plasma Sample Collection Sample Preparation Sample Preparation Plasma Sample Collection->Sample Preparation Protein Precipitation Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Data Processing & Quantification->Pharmacokinetic Analysis Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation->Vortex & Centrifuge Supernatant Transfer Supernatant Transfer Vortex & Centrifuge->Supernatant Transfer Supernatant Transfer->LC-MS/MS Analysis

Caption: Bioanalytical Workflow for Teneligliptin.

Materials and Reagents

  • Teneligliptin reference standard

  • Internal Standard (IS), e.g., Sitagliptin[3] or a deuterated analog of Teneligliptin

  • HPLC-grade acetonitrile and methanol

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Control rat plasma (with appropriate anticoagulant, e.g., EDTA)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teneligliptin reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the Teneligliptin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL).

Preparation of Calibration Standards and Quality Control Samples
  • Spike appropriate volumes of the Teneligliptin working solutions into blank rat plasma to prepare calibration standards at concentrations ranging from, for example, 0.5 to 1000 ng/mL.[3]

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

Sample Preparation (Protein Precipitation)[3]
  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 200 µL of the internal standard working solution prepared in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS conditions that can be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterCondition
Column Poroshell 120 EC-C18 (100 x 3.0 mm, 2.7 µm) or equivalent[3]
Mobile Phase A 10 mM Ammonium formate in water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.45 mL/min[3]
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Optimized to ensure separation from endogenous interferences

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Teneligliptin) m/z 427.2 → 243.1[4]
MRM Transition (IS - Sitagliptin) m/z 408.1 → 235.1 (example)
Collision Energy Optimized for each transition
Source Temperature 500°C

Method Validation Summary

The bioanalytical method should be validated according to the principles of Good Laboratory Practice (GLP) and regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters and their acceptance criteria.

Table 3: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Teneligliptin0.5 - 1000[3]≥ 0.99

Table 4: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5≤ 20≤ 2080 - 120
Low QC1.5≤ 15≤ 1585 - 115
Mid QC500≤ 15≤ 1585 - 115
High QC800≤ 15≤ 1585 - 115

Table 5: Recovery and Matrix Effect

QC LevelExtraction Recovery (%)Matrix Effect (%)
Low QCConsistent and reproducibleWithin acceptable limits (e.g., 85-115%)
High QCConsistent and reproducibleWithin acceptable limits (e.g., 85-115%)

Table 6: Stability

Stability ConditionDurationAcceptance Criteria
Bench-top 4 hours at room temperatureMean concentration within ±15% of nominal
Freeze-thaw 3 cyclesMean concentration within ±15% of nominal
Long-term 30 days at -80°CMean concentration within ±15% of nominal

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Teneligliptin in rat plasma. The detailed protocols and validation data presented in this application note serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating the preclinical development of Teneligliptin and other DPP-4 inhibitors. The robustness of the method makes it suitable for high-throughput analysis in support of various preclinical studies.

References

Application Notes and Protocols for Drug-Drug Interaction Studies Involving Teneligliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and key considerations for conducting drug-drug interaction (DDI) studies with Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The provided protocols are intended as a guide and may require optimization for specific laboratory conditions.

Introduction to Teneligliptin and its DDI Profile

Teneligliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1][2] It exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which in turn increases the levels of active incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion.[3][4]

Teneligliptin is primarily metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[5] It is also a substrate of P-glycoprotein (P-gp).[5] Understanding these metabolic and transport pathways is crucial for predicting and evaluating potential drug-drug interactions.

Signaling Pathway of Teneligliptin's Action

The primary mechanism of Teneligliptin involves the potentiation of the incretin signaling pathway. By inhibiting DPP-4, Teneligliptin prevents the degradation of GLP-1 and GIP, leading to the activation of their respective receptors and downstream signaling cascades that promote insulin secretion and regulate blood glucose levels.

Incretin Signaling Pathway and DPP-4 Inhibition cluster_0 Intestinal L-cell cluster_1 Pancreatic β-cell cluster_2 DPP-4 Action cluster_3 Therapeutic Intervention Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 stimulates secretion GLP-1 Receptor GLP-1 Receptor GLP-1->GLP-1 Receptor binds to DPP-4 DPP-4 GLP-1->DPP-4 is degraded by Adenylate Cyclase Adenylate Cyclase GLP-1 Receptor->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA/Epac2 PKA/Epac2 cAMP->PKA/Epac2 Insulin Granule Exocytosis Insulin Granule Exocytosis PKA/Epac2->Insulin Granule Exocytosis Insulin Secretion Insulin Secretion Insulin Granule Exocytosis->Insulin Secretion Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Teneligliptin Teneligliptin Teneligliptin->DPP-4 inhibits Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose lowers

Caption: DPP-4 Inhibition by Teneligliptin.

Quantitative Data from Clinical DDI Studies

The following tables summarize the pharmacokinetic parameters of Teneligliptin and co-administered drugs from clinical drug-drug interaction studies.

Table 1: Effect of Co-administered Drugs on Teneligliptin Pharmacokinetics

Co-administered DrugTeneligliptin DoseCo-administered Drug DoseNGeometric Mean Ratio (90% CI) of CmaxGeometric Mean Ratio (90% CI) of AUCReference
Ketoconazole20 mg single dose400 mg once daily141.37 (1.25 - 1.50)1.49 (1.39 - 1.60)[5]
Metformin40 mg once daily850 mg twice daily190.907 (0.853 - 0.965)1.042 (0.997 - 1.089)[6]
Glimepiride20 mg once daily4 mg single dose260.976 (0.923 - 1.032)1.033 (1.002 - 1.065)[7]

Table 2: Effect of Teneligliptin on Co-administered Drug Pharmacokinetics

Co-administered DrugCo-administered Drug DoseTeneligliptin DoseNGeometric Mean Ratio (90% CI) of CmaxGeometric Mean Ratio (90% CI) of AUCReference
Metformin850 mg twice daily40 mg once daily191.057 (0.974 - 1.148)1.209 (1.143 - 1.278)[6]
Glimepiride4 mg single dose20 mg once daily261.006 (0.922 - 1.098)1.011 (0.948 - 1.077)[7]

Experimental Protocols

Clinical DDI Study Protocol: Teneligliptin and a Strong CYP3A4 Inhibitor (e.g., Ketoconazole)

This protocol outlines a typical clinical study to assess the effect of a strong CYP3A4 inhibitor on the pharmacokinetics of Teneligliptin.

Clinical DDI Study Workflow: Teneligliptin + CYP3A4 Inhibitor cluster_screening Screening & Enrollment cluster_period1 Period 1: Teneligliptin Alone cluster_washout Washout Period cluster_period2 Period 2: Co-administration cluster_analysis Data Analysis Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments Administer Teneligliptin (Day 1) Administer Teneligliptin (Day 1) Baseline Assessments->Administer Teneligliptin (Day 1) Serial Blood Sampling (PK) Serial Blood Sampling (PK) Administer Teneligliptin (Day 1)->Serial Blood Sampling (PK) Bioanalytical Assay Bioanalytical Assay Washout Period Washout Period Serial Blood Sampling (PK)->Washout Period Drug-free Interval Drug-free Interval Administer Ketoconazole (Days 8-13) Administer Ketoconazole (Days 8-13) Administer Teneligliptin + Ketoconazole (Day 11) Administer Teneligliptin + Ketoconazole (Day 11) Administer Ketoconazole (Days 8-13)->Administer Teneligliptin + Ketoconazole (Day 11) Administer Teneligliptin + Ketoconazole (Day 11)->Serial Blood Sampling (PK) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalytical Assay->Pharmacokinetic Analysis Statistical Comparison Statistical Comparison Pharmacokinetic Analysis->Statistical Comparison Washout Period->Administer Ketoconazole (Days 8-13)

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Teneligliptin Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Teneligliptin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of Teneligliptin bioanalysis?

A1: A matrix effect is the alteration of the ionization efficiency of Teneligliptin by co-eluting endogenous or exogenous components present in the biological sample matrix (e.g., plasma, serum, urine).[1][2][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]

Q2: What are the common causes of matrix effects in LC-MS/MS analysis of Teneligliptin?

A2: The primary causes of matrix effects are co-eluting compounds from the biological matrix that interfere with the ionization of Teneligliptin and its internal standard (IS) in the mass spectrometer's ion source.[2][3] Common interfering substances include:

  • Phospholipids: Abundant in plasma and serum, they are a major source of ion suppression.[5]

  • Salts and detergents: Can alter the droplet formation and evaporation process in the ESI source.[6]

  • Metabolites: Both metabolites of Teneligliptin and other endogenous metabolites can co-elute and cause interference.[2]

  • Anticoagulants and other additives: Components introduced during sample collection and processing can also contribute to matrix effects.[4]

Q3: How can I assess whether my Teneligliptin assay is experiencing matrix effects?

A3: Regulatory agencies like the FDA and EMA require the evaluation of matrix effects during method validation.[1][7] The most common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][8]

  • Post-Extraction Spike Method: This quantitative method is widely used and recommended by regulatory bodies.[1][8] It involves comparing the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution.

Q4: What are the acceptance criteria for matrix effect evaluation according to regulatory guidelines?

A4: According to FDA and EMA guidelines, the matrix factor (MF), calculated as the ratio of the analyte peak response in the presence of matrix to the analyte peak response in the absence of matrix, should be consistent.[7][9] The coefficient of variation (CV%) of the internal standard-normalized matrix factor should not be greater than 15% for at least six different lots of the biological matrix.[7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving matrix effect issues during Teneligliptin bioanalysis.

Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.

Possible Cause: Inconsistent matrix effects between different lots of biological matrix.

Troubleshooting Workflow:

A Inconsistent QC Results B Perform Quantitative Matrix Effect Assessment (Post-Extraction Spike Method) A->B C Analyze at least 6 different lots of matrix B->C D Calculate IS-Normalized Matrix Factor and CV% C->D E CV% > 15%? D->E F Optimize Sample Preparation E->F Yes H Proceed with Validation E->H No G Re-evaluate Matrix Effect F->G G->D

Caption: Troubleshooting workflow for inconsistent QC results.

Detailed Steps:

  • Quantitative Assessment: Employ the post-extraction spike method to quantitatively assess the matrix effect.

  • Multiple Lots: Test at least six different individual lots of the blank biological matrix.

  • Calculation: Calculate the internal standard (IS)-normalized matrix factor for each lot and determine the coefficient of variation (CV%).

  • Action: If the CV% is greater than 15%, it indicates significant variability in the matrix effect. In this case, optimizing the sample preparation method is crucial. If the CV% is within the acceptable limit, other sources of variability should be investigated.

Issue 2: Low signal intensity (ion suppression) for Teneligliptin and/or the internal standard.

Possible Cause: Co-elution of interfering substances, particularly phospholipids.

Troubleshooting Workflow:

A Low Signal Intensity (Ion Suppression) B Perform Post-Column Infusion A->B C Identify Ion Suppression Zones B->C D Modify Chromatographic Conditions (e.g., gradient, column chemistry) C->D E Optimize Sample Preparation (e.g., SPE, LLE) C->E F Re-analyze and Evaluate Signal D->F E->F G Acceptable Signal? F->G H Proceed G->H Yes I Further Optimization Required G->I No

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Qualitative Assessment: Use the post-column infusion technique to pinpoint the retention times where ion suppression is occurring.

  • Chromatographic Modification: Adjust the LC gradient to separate the elution of Teneligliptin from the identified suppression zones. Consider using a different column chemistry if necessary.

  • Enhanced Sample Cleanup: Improve the sample preparation method to more effectively remove interfering components. Transitioning from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix effects.[5][10]

  • Re-evaluation: After optimization, re-analyze the samples to confirm that the signal intensity has improved and is consistent.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

Objective: To quantitatively determine the matrix effect by comparing the response of Teneligliptin in a post-extraction spiked sample to that in a neat solution.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of Teneligliptin and the internal standard in the mobile phase at a known concentration (e.g., low and high QC concentrations).

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the final extraction step, spike the extract with Teneligliptin and the internal standard to the same concentration as Set A.

    • Set C (Matrix-Matched Standard): Spike blank biological matrix with Teneligliptin and the internal standard before extraction.

  • Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)

    • Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Teneligliptin) / (MF of Internal Standard)

    • Recovery: Recovery (%) = (Peak Response in Set C) / (Peak Response in Set B) * 100

Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)

Objective: To identify the regions in the chromatogram where matrix components cause ion suppression or enhancement.

Methodology:

  • Setup: Infuse a standard solution of Teneligliptin at a constant flow rate into the LC eluent post-column, before it enters the mass spectrometer.

  • Injection: While the standard solution is being infused, inject a blank, extracted sample of the biological matrix.

  • Analysis: Monitor the signal of Teneligliptin. A stable baseline signal will be observed. Any deviation (dip or peak) in the baseline upon injection of the blank matrix indicates the elution of interfering components causing ion suppression or enhancement, respectively.

Data Presentation

Table 1: Example Data for Matrix Effect Evaluation of Teneligliptin

Lot NumberAnalyte Peak Area (Set B)IS Peak Area (Set B)Analyte Peak Area (Set A)IS Peak Area (Set A)Analyte MFIS MFIS-Normalized MF
14850098000500001000000.970.980.99
24700096000500001000000.940.960.98
349500101000500001000000.991.010.98
44600094000500001000000.920.940.98
550500103000500001000001.011.030.98
64800097000500001000000.960.970.99
Mean 0.98
Std Dev 0.005
CV (%) 0.52%

Table 2: Comparison of Sample Preparation Techniques on Teneligliptin Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)IS-Normalized Matrix Factor (CV%)
Protein Precipitation (PPT)85.2 ± 5.118.5%
Liquid-Liquid Extraction (LLE)92.7 ± 3.88.2%
Solid-Phase Extraction (SPE)98.1 ± 2.54.6%

Signaling Pathways and Experimental Workflows

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Evaluation A Biological Sample (Plasma, Serum) B Add Internal Standard A->B C Protein Precipitation (PPT) B->C D Liquid-Liquid Extraction (LLE) B->D E Solid-Phase Extraction (SPE) B->E F Evaporation & Reconstitution C->F D->F E->F G Injection into LC System F->G H Chromatographic Separation G->H I Ionization (ESI) H->I J Mass Spectrometric Detection I->J K Peak Integration J->K L Quantification K->L M Matrix Effect Evaluation L->M N Method Validation M->N

Caption: General workflow for Teneligliptin bioanalysis.

References

Technical Support Center: Optimization of LC Gradient for Teneligliptin and Internal Standard Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Teneligliptin and its internal standard.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of LC gradients for Teneligliptin analysis.

Problem Potential Cause Recommended Solution
Poor Peak Resolution Inadequate mobile phase composition.Optimize the mobile phase ratio. Different ratios of buffer, acetonitrile, and methanol have been successfully used. For instance, a ratio of buffer:acetonitrile:methanol (65:25:10, v/v/v) has been shown to provide good peak separation.[1] If resolution is still poor, consider trying different organic modifiers or buffer pH.
Incorrect column selection.Ensure the column is appropriate for the analytes. C18 columns, such as Kromasil C18 (250x4.6 mm, 5 µm) or Cosmosil C18 (250mm x 4.6ID, 5 micron), are commonly used and effective for Teneligliptin separation.[1][2]
Shifting Retention Times Inconsistent mobile phase preparation or composition.Prepare fresh mobile phase daily and ensure accurate measurements. Use a mobile phase degasser to remove dissolved gases.[3] Inconsistent gradient delivery can also be a cause; ensure the gradient system is functioning correctly.[3]
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature throughout the analysis.[3] A temperature of 30°C is a common starting point for Teneligliptin analysis.[1]
Peak Tailing or Fronting Column overload or degradation.Reduce the injection volume or sample concentration. If the problem persists, the column may be degrading. Flush the column with a strong solvent or replace it if necessary.[3]
Inappropriate mobile phase pH.The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Prepare a phosphate buffer with a specific pH, for example, pH 3, to ensure consistent ionization of Teneligliptin.[2]
Ghost Peaks Contamination in the mobile phase, injection system, or sample.Use high-purity solvents (HPLC grade) and filter the mobile phase through a 0.45 µm membrane filter.[2] Run blank injections with the mobile phase to identify the source of contamination.
Baseline Noise or Drift Air bubbles in the detector or pump.Degas the mobile phase thoroughly.[3] Purge the pump to remove any trapped air bubbles.
Contaminated mobile phase or column.Prepare fresh mobile phase.[3] Flush the column with a strong solvent to remove contaminants.

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate internal standard (IS) for Teneligliptin analysis?

An ideal internal standard should have similar physicochemical properties to the analyte but be chromatographically separable. For Teneligliptin, commonly used internal standards include:

  • Sitagliptin: Another DPP-4 inhibitor, which provides similar chromatographic behavior.[4]

  • Eplerenone: Has been successfully used as an internal standard in validated isocratic methods.[5][6]

The choice of IS is critical, especially when dealing with complex matrices, as it helps to correct for variations in sample preparation and instrument response.[7]

Q2: What is a typical starting point for LC gradient optimization for Teneligliptin?

A good starting point is to use a C18 reversed-phase column and a mobile phase consisting of an aqueous buffer and an organic solvent. Many methods utilize an isocratic system, which is simpler to run.[2][5][8]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice.[1][2]

  • Mobile Phase: A common mobile phase is a mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile.[2][8] For example, a mobile phase of Methanol:Phosphate buffer pH 3 (70:30 v/v) has been shown to be effective.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is frequently used.[1][8]

  • Detection: UV detection at approximately 245 nm is suitable for Teneligliptin.[2][9]

Q3: My resolution between Teneligliptin and the internal standard is poor. How can I improve it?

Improving resolution involves manipulating the "three S's": separation, speed, and sample capacity.[7]

  • Adjust Mobile Phase Composition: Fine-tune the ratio of the organic solvent to the aqueous buffer. Increasing the aqueous portion generally increases retention time and can improve the separation of closely eluting peaks.

  • Change Organic Solvent: If using acetonitrile, try substituting it with methanol or using a combination of both. Methanol was found to improve peak resolution in some studies when acetonitrile alone was insufficient.[1]

  • Modify Gradient Slope (for gradient methods): A shallower gradient (slower increase in organic solvent percentage over time) can increase the separation between peaks.[10][11]

  • Optimize Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but its effect on selectivity can vary. Experiment with different temperatures (e.g., 30°C to 40°C).

Q4: What are the expected retention times for Teneligliptin and its internal standard?

Retention times are highly method-dependent. However, the following table summarizes retention times from various published methods to provide a general reference.

AnalyteInternal StandardColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
Teneligliptin N/AKromasil C18 (250x4.6mm, 5µm)Buffer:Acetonitrile:Methanol (65:25:10)1.02.842[1]
Teneligliptin N/ACosmosil C18 (250x4.6mm, 5µm)Methanol:Phosphate Buffer pH 3 (70:30)Not Specified~3.5 (visual estimate)[2]
Teneligliptin EplerenoneAgilent ColumnMethanol and Formic Acid Mixture0.45.099 (Teneligliptin), 8.535 (IS)[5][6]
Teneligliptin SitagliptinThermo C18 (100x4.6mm, 5µ)Methanol:5mM Potassium Phosphate Buffer (60:40)1.03.9 (Teneligliptin), 2.2 (IS)[4]

Experimental Protocols

Below is a generalized experimental protocol for the separation of Teneligliptin and an internal standard, based on common parameters found in the literature.

1. Preparation of Solutions

  • Phosphate Buffer (pH 3): Dissolve 1.36g of Potassium dihydrogen orthophosphate in 800mL of HPLC grade water. Add 2mL of triethylamine, adjust the pH to 3 with orthophosphoric acid, and make up the volume to 1000mL with HPLC water.[2]

  • Mobile Phase: Prepare the mobile phase by mixing the prepared buffer and HPLC grade methanol in the desired ratio (e.g., 30:70 v/v). Filter the mobile phase through a 0.45 µm membrane filter and sonicate for 15 minutes to degas.[2]

  • Standard Stock Solution (Teneligliptin): Accurately weigh 10mg of Teneligliptin and transfer it to a 10mL volumetric flask. Dissolve and make up the volume with the mobile phase to obtain a concentration of 1000 µg/mL.[2]

  • Internal Standard Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., Sitagliptin) in a similar manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 10 to 50 µg/mL for Teneligliptin).[2]

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., Cosmosil C18, 250mm x 4.6ID, 5 micron).[2]

  • Mobile Phase: Methanol:Phosphate Buffer pH 3 (70:30 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 246 nm.[2]

3. System Suitability Before sample analysis, inject the standard solution multiple times (e.g., six replicates) to check for system suitability. Parameters such as peak area relative standard deviation (%RSD), theoretical plates, and tailing factor should be within acceptable limits (typically %RSD < 2%).

4. Analysis Inject the prepared standard solutions and samples. Record the chromatograms and calculate the peak area ratios of Teneligliptin to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of Teneligliptin.

Visualizations

G cluster_prep Phase 1: Preparation cluster_lc Phase 2: LC Analysis cluster_data Phase 3: Data Processing prep_solutions Prepare Mobile Phase & Stock Solutions prep_samples Prepare Calibration Standards & QC Samples prep_solutions->prep_samples sys_suit System Suitability Test (Inject Standard) prep_samples->sys_suit Begin Analysis analysis Inject Samples & Standards sys_suit->analysis integration Peak Integration (Analyte & IS) analysis->integration Acquire Data calibration Construct Calibration Curve integration->calibration quantification Quantify Analyte in Samples calibration->quantification

Caption: Experimental workflow for Teneligliptin LC analysis.

G start Encountering Poor Peak Resolution? q_mobile_phase Is Mobile Phase Optimized? start->q_mobile_phase Start Here a_mobile_phase Adjust Buffer:Organic Ratio. Try Methanol vs. Acetonitrile. q_mobile_phase->a_mobile_phase No q_column Is Column Suitable? q_mobile_phase->q_column Yes a_mobile_phase->q_column a_column Verify Column Chemistry (C18). Check for Degradation. q_column->a_column No q_flow_temp Are Flow Rate & Temp Optimal? q_column->q_flow_temp Yes a_column->q_flow_temp a_flow_temp Adjust Flow Rate (e.g., 0.8-1.2 mL/min). Use Column Oven (e.g., 30°C). q_flow_temp->a_flow_temp No end Resolution Improved q_flow_temp->end Yes a_flow_temp->end

Caption: Troubleshooting flowchart for poor peak resolution.

References

mitigating ion suppression in ESI-MS for Teneligliptin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of Teneligliptin using Electrospray Ionization-Mass Spectrometry (ESI-MS).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

Problem: Poor sensitivity or no signal for Teneligliptin.

Possible Causes and Solutions:

  • Ion Suppression: This is a common issue in ESI-MS where co-eluting matrix components interfere with the ionization of the analyte, leading to a decreased or complete loss of signal.[1][2]

    • Solution:

      • Improve Sample Preparation: Utilize more effective sample cleanup techniques to remove interfering substances. Options include Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) which are generally more effective at removing matrix components than simple protein precipitation.[2][3]

      • Optimize Chromatography: Adjust the chromatographic conditions to separate Teneligliptin from the interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different type of analytical column.[2]

      • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[4] However, be mindful that this will also dilute your analyte of interest.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Teneligliptin-d8) co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction of the signal.[1]

  • Suboptimal ESI Source Parameters: Incorrect settings for parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature can lead to inefficient ionization.

    • Solution: Optimize the ESI source parameters systematically. Infuse a standard solution of Teneligliptin and adjust each parameter to maximize the signal intensity.

  • Incorrect Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ESI efficiency.

    • Solution: For positive ion mode, which is typically used for Teneligliptin, ensure the mobile phase is acidic (e.g., using 0.1% formic acid) to promote protonation.[3]

Problem: High background noise or interfering peaks.

Possible Causes and Solutions:

  • Matrix Interferences: Endogenous components from the biological matrix (e.g., plasma, urine) can produce significant background noise or interfering peaks.[5]

    • Solution:

      • Enhanced Sample Cleanup: As with ion suppression, employing LLE or SPE can significantly reduce matrix-related background noise.

      • Chromatographic Separation: Optimize the LC method to resolve Teneligliptin from any interfering peaks.

  • Contamination: Contamination from solvents, glassware, or the LC-MS system itself can introduce background noise.

    • Solution: Use high-purity solvents and meticulously clean all glassware. Regularly flush the LC system and clean the MS source to prevent contaminant buildup.[6]

  • Plasticizers and Polymers: Contaminants like polyethylene glycol (PEG) from lab consumables can cause significant ion suppression and background noise.

    • Solution: Use high-quality, low-bleed consumables. If PEG contamination is suspected, specific cleanup procedures may be necessary.

Problem: Poor reproducibility of results.

Possible Causes and Solutions:

  • Variable Ion Suppression: Inconsistent matrix effects between samples can lead to poor reproducibility.

    • Solution:

      • Consistent Sample Preparation: Ensure that the sample preparation procedure is highly consistent across all samples.

      • Use of an Appropriate Internal Standard: A SIL-IS is crucial for correcting variability introduced by matrix effects.[1]

  • Inconsistent Sample Collection and Handling: Variations in sample collection, storage, or freeze-thaw cycles can affect analyte stability and introduce variability.

    • Solution: Standardize all pre-analytical procedures to ensure sample integrity.

  • LC System Instability: Fluctuations in pump pressure, column temperature, or autosampler injection volume can lead to inconsistent results.

    • Solution: Regularly perform system suitability tests to ensure the LC system is performing optimally.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in ESI-MS?

A1: Ion suppression is a phenomenon where the ionization efficiency of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix.[2][4] In the ESI source, there is a competition for charge and surface access on the evaporating droplets.[1] Highly abundant or more easily ionizable matrix components can outcompete the analyte, leading to a suppressed signal. This can result in poor sensitivity, inaccuracy, and poor precision in quantitative analysis.[2]

Q2: How can I detect ion suppression in my assay for Teneligliptin?

A2: A common method to assess ion suppression is the post-column infusion experiment.[7] In this experiment, a constant flow of a Teneligliptin standard solution is infused into the LC eluent after the analytical column, while a blank matrix sample is injected. Any dip in the constant baseline signal for Teneligliptin indicates a region of ion suppression caused by eluting matrix components.[7]

Q3: What is the best sample preparation technique to minimize ion suppression for Teneligliptin in plasma?

A3: While protein precipitation is a simple and fast technique, it is often insufficient for removing all interfering matrix components, particularly phospholipids, which are a major cause of ion suppression.[2][5] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and reducing ion suppression.[2][3] The choice between LLE and SPE will depend on the specific requirements of your assay in terms of recovery, throughput, and cost.

Q4: Which ionization mode, positive or negative, is better for Teneligliptin analysis?

A4: Teneligliptin is a basic compound and is readily protonated. Therefore, positive ion electrospray ionization (ESI+) is the preferred mode for its quantification, as it provides higher sensitivity.

Q5: What are the typical MRM transitions for Teneligliptin and its deuterated internal standard?

A5: Based on published literature, a common MRM transition for Teneligliptin is m/z 427.2 → 243.1. For its deuterated internal standard, Teneligliptin-d8, a typical transition is m/z 435.2 → 251.3.

Q6: How can I optimize the ESI source parameters for Teneligliptin?

A6: To optimize the ESI source, you can perform a series of experiments by infusing a standard solution of Teneligliptin and systematically varying one parameter at a time while keeping others constant. The key parameters to optimize include:

  • Capillary Voltage: Typically in the range of 3-5 kV for positive mode.

  • Nebulizer Gas Pressure: Controls the formation of the spray droplets.

  • Drying Gas Flow Rate and Temperature: Affects the desolvation of the droplets.

  • Cone Voltage/Fragmentor Voltage: Influences the transmission of ions into the mass analyzer and can induce in-source fragmentation if set too high.

Data Presentation

Table 1: Recommended LC-MS/MS Parameters for Teneligliptin Quantification

ParameterRecommended Setting
Chromatography
ColumnC18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature30 - 40 °C
Mass Spectrometry
Ionization ModeESI Positive
MRM Transition (Teneligliptin)427.2 → 243.1
MRM Transition (Teneligliptin-d8 IS)435.2 → 251.3
Capillary Voltage~4.0 kV
Nebulizer GasNitrogen
Drying Gas Temperature300 - 400 °C

Experimental Protocols

Protocol 1: Protein Precipitation for Teneligliptin in Human Plasma

  • To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of internal standard solution (Teneligliptin-d8 in methanol).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Teneligliptin in Human Plasma

  • To 200 µL of plasma sample in a glass tube, add 100 µL of internal standard solution.

  • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

  • Add 2 mL of an appropriate organic extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Mitigation Strategies PoorSignal Poor Signal / No Analyte Peak CheckSystem Check System Suitability PoorSignal->CheckSystem HighRSD High %RSD / Poor Reproducibility HighRSD->CheckSystem PostColumn Perform Post-Column Infusion CheckSystem->PostColumn If system is OK MatrixEffect Evaluate Matrix Effect PostColumn->MatrixEffect Suppression detected SamplePrep Optimize Sample Preparation (LLE, SPE) MatrixEffect->SamplePrep Chroma Optimize Chromatography MatrixEffect->Chroma MSParams Optimize MS Parameters MatrixEffect->MSParams Dilution Sample Dilution MatrixEffect->Dilution SIL_IS Use Stable Isotope-Labeled IS MatrixEffect->SIL_IS

Caption: Troubleshooting workflow for ion suppression in ESI-MS.

SamplePrepComparison cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction Plasma Plasma Sample PPT Add Acetonitrile Plasma->PPT LLE Add Extraction Solvent Plasma->LLE SPE Load, Wash, Elute Plasma->SPE Centrifuge1 Centrifuge PPT->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Result1 High Matrix, Potential Ion Suppression Supernatant1->Result1 Centrifuge2 Centrifuge LLE->Centrifuge2 OrganicLayer Collect Organic Layer Centrifuge2->OrganicLayer Result2 Reduced Matrix, Less Suppression OrganicLayer->Result2 Result3 Cleanest Extract, Minimal Suppression SPE->Result3

Caption: Comparison of sample preparation techniques for matrix effect reduction.

References

Technical Support Center: Isotopic Interference in Deuterated Standard Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing isotopic interference in the analysis of deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during quantitative analysis using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of deuterated internal standards?

A1: Isotopic interference occurs when the isotopic signature of an analyte overlaps with the mass-to-charge ratio (m/z) of its corresponding deuterated internal standard (IS).[1][2] This "cross-talk" can artificially inflate the signal of the internal standard, leading to an underestimation of the analyte concentration.[1][2][3] This phenomenon is particularly pronounced in molecules containing elements with naturally abundant heavy isotopes, such as chlorine, bromine, or sulfur, and in higher molecular weight compounds.[1][2]

Q2: What are the primary causes of isotopic interference?

A2: There are two main causes of isotopic interference:

  • Natural Isotope Abundance of the Analyte: All elements have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). In a population of analyte molecules, a certain percentage will contain one or more of these heavy isotopes, resulting in ions with m/z values that are +1, +2, or more units higher than the monoisotopic mass. If the mass difference between the analyte and the deuterated IS is small, these naturally occurring analyte isotopes can overlap with the IS signal.[1][3]

  • Isotopic Purity of the Deuterated Standard: The deuterated internal standard itself is not 100% pure. It will contain a small percentage of molecules with fewer deuterium atoms than intended (e.g., a d3-labeled standard will contain some d2, d1, and even d0 species).[4][5] The d0 species has the same mass as the unlabeled analyte and can contribute to its signal, while the lower-deuterated species can interfere with other signals.[4]

Q3: How can I identify if isotopic interference is affecting my assay?

A3: Signs of isotopic interference include:

  • Non-linear calibration curves: Particularly at the high end of the calibration range where the analyte concentration is much higher than the internal standard.[1][3][6]

  • Inaccurate quality control (QC) sample results: Especially at the upper limit of quantification (ULOQ).

  • Poor assay precision and accuracy.

  • Direct examination of mass spectra: Infusing a high concentration of the analyte and observing the m/z channel of the internal standard can reveal the extent of the analyte's isotopic contribution.[3]

Q4: Can the degree of deuteration in my internal standard affect interference?

A4: Yes, the number of deuterium atoms is critical. A higher degree of deuteration (e.g., d5 or more) increases the mass difference between the analyte and the IS, reducing the likelihood of overlap from the analyte's natural isotopic distribution.[4] Doubly deuterated (d2) standards are particularly susceptible to interference from the M+2 isotopic peak of the analyte.[3]

Q5: Are there alternatives to deuterated standards to avoid these issues?

A5: Yes, other stable isotope-labeled standards, such as those incorporating ¹³C or ¹⁵N, can be used.[7] These isotopes have a lower natural abundance and a larger mass difference per atom compared to deuterium, which can minimize interference.[8] However, they are often more expensive and synthetically challenging to produce.[7]

Troubleshooting Guides

Issue 1: Non-Linearity in the Upper Range of the Calibration Curve

Symptoms:

  • The calibration curve is linear at lower concentrations but becomes non-linear (often flattening) at higher concentrations.

  • The accuracy of the upper limit of quantification (ULOQ) QC samples is consistently low.

Possible Cause:

  • Significant cross-contribution from the analyte's naturally occurring isotopes to the internal standard's signal at high analyte-to-IS concentration ratios.[1][2][3]

Troubleshooting Steps:

  • Assess the Contribution:

    • Experiment: Infuse a high concentration solution of the unlabeled analyte (without internal standard) into the mass spectrometer.

    • Action: Monitor the MRM transition for the deuterated internal standard. Any detected signal directly represents the isotopic contribution from the analyte.

  • Increase Internal Standard Concentration:

    • Rationale: Increasing the concentration of the internal standard can reduce the relative contribution of the analyte's isotopes to the IS signal, which can help restore linearity over a wider range.[6][9]

    • Action: Prepare and analyze a new set of calibration standards and QCs with a higher, fixed concentration of the internal standard. Evaluate the impact on linearity and accuracy.

  • Use a Less Abundant Isotope of the Internal Standard:

    • Rationale: Instead of monitoring the most abundant (monoisotopic) peak of the deuterated standard, select a less abundant, higher mass isotopic peak of the IS (e.g., M+2) as the precursor ion. This higher m/z value is less likely to have interference from the analyte's isotopic cluster.[6][9]

    • Action: Optimize the MRM transition for a less abundant isotope of your deuterated IS and re-evaluate the calibration curve.

  • Apply a Mathematical Correction:

    • Rationale: If the interference is predictable, a mathematical correction can be applied to the raw data. This involves determining the percentage of analyte signal that contributes to the internal standard signal and subtracting it.[2]

    • Action: Utilize a non-linear calibration function that accounts for the isotopic overlap.[2] This requires experimentally determining correction factors.

Issue 2: Poor Assay Sensitivity and High Lower Limit of Quantification (LLOQ)

Symptoms:

  • Difficulty in achieving the desired lower limit of quantification (LLOQ).

  • High background noise at the m/z of the analyte.

Possible Cause:

  • Impurity in the Deuterated Standard: The deuterated internal standard may contain a significant amount of the unlabeled (d0) analyte as an impurity.[4] This unlabeled impurity contributes to the analyte signal, artificially raising the baseline and the LLOQ.

Troubleshooting Steps:

  • Verify Purity of the Internal Standard:

    • Experiment: Inject a solution containing only the deuterated internal standard (at the concentration used in the assay).

    • Action: Monitor the MRM transition for the unlabeled analyte. The detected signal corresponds to the amount of unlabeled impurity in your IS.

  • Source a Higher Purity Standard:

    • Rationale: The most straightforward solution is to obtain a deuterated internal standard with higher isotopic purity (e.g., >99%).[4]

    • Action: Contact the supplier for a certificate of analysis detailing the isotopic purity. If necessary, purchase a new batch with higher purity.

  • Mathematical Correction for Impurity:

    • Rationale: Similar to correcting for analyte-to-IS interference, a correction can be made for the contribution of the IS impurity to the analyte signal.[2]

    • Action: Implement a calibration model that accounts for a non-zero intercept caused by the impurity in the internal standard.[10]

Issue 3: Chromatographic Separation of Analyte and Deuterated Standard

Symptoms:

  • A slight but noticeable shift in retention time between the analyte and the deuterated internal standard.

  • Inconsistent analyte/IS peak area ratios, especially when matrix effects are variable.

Possible Cause:

  • Deuterium Isotope Effect: The replacement of hydrogen with the heavier deuterium can sometimes lead to slight changes in the physicochemical properties of the molecule, causing it to interact differently with the stationary phase of the chromatography column.[7][11] This can result in a small separation during elution.

Troubleshooting Steps:

  • Confirm Co-elution:

    • Action: Overlay the chromatograms of the analyte and the internal standard. Zoom in on the peaks to carefully inspect for any retention time shifts.

  • Modify Chromatographic Conditions:

    • Rationale: Adjusting the chromatographic method can help to minimize the separation.

    • Action:

      • Decrease the gradient steepness or switch to an isocratic elution if possible.

      • Experiment with different mobile phase compositions or column temperatures.

  • Use a Different Labeled Standard:

    • Rationale: If chromatographic adjustments are not effective, the isotope effect may be inherent to the deuteration position.

    • Action: Consider using a ¹³C or ¹⁵N labeled internal standard, as these are less prone to chromatographic isotope effects.[7][8]

Data Summary Tables

Table 1: Impact of Internal Standard Concentration on Assay Bias

AnalyteSIL-ISSIL-IS Concentration (mg/L)Observed Bias (%)
Flucloxacillinm/z 458 → 1600.7Up to 36.9
Flucloxacillinm/z 458 → 16014Reduced to 5.8
Data adapted from a study on flucloxacillin analysis.[9]

Table 2: Theoretical Species Abundance in a Deuterated Standard

IsotopologueDescriptionTheoretical Species Abundance (for 99.5% Isotopic Enrichment)
d6Desired, fully deuterated molecule97.0%
d5Molecule with 5 deuterium atoms and 1 hydrogen2.9%
d4Molecule with 4 deuterium atoms and 2 hydrogens0.04%
d3 and belowMolecules with 3 or fewer deuterium atoms<0.001%
Theoretical calculation for a d6 labeled compound (e.g., deutetrabenazine).[5]

Experimental Protocols

Protocol 1: Method for Assessing Analyte-to-Internal Standard Cross-Contribution

  • Objective: To quantify the percentage of signal interference from the analyte at the internal standard's m/z.

  • Materials:

    • Calibrated mass spectrometer (LC-MS/MS).

    • Stock solution of the unlabeled analyte.

    • Stock solution of the deuterated internal standard.

    • Appropriate mobile phases and sample diluents.

  • Procedure:

    • Prepare a high-concentration sample of the unlabeled analyte (e.g., at the ULOQ concentration). Do not add the internal standard.

    • Prepare a sample containing only the deuterated internal standard at the concentration used in the assay.

    • Set up the mass spectrometer to monitor the MRM transitions for both the analyte and the internal standard.

    • Inject the high-concentration analyte sample and record the peak area at the MRM transition of the internal standard (AreaInterference).

    • Inject the internal standard-only sample and record the peak area at its own MRM transition (AreaIS).

    • Calculate the percent cross-contribution:

      • % Contribution = (AreaInterference / AreaIS) * 100

Protocol 2: Method for Correcting Interference Using a Less Abundant IS Isotope

  • Objective: To mitigate isotopic interference by monitoring a higher mass, less abundant isotopic peak of the deuterated internal standard.

  • Procedure:

    • Infuse a solution of the deuterated internal standard into the mass spectrometer.

    • Acquire a full scan mass spectrum of the precursor ion to identify the isotopic distribution (e.g., M+1, M+2 peaks).

    • Select a less abundant isotopic peak (e.g., M+2) that is clear of any potential interference from the analyte's isotopic cluster as the new precursor ion for the IS.

    • Optimize the collision energy and other MS parameters for the new MRM transition (e.g., [M+2] → fragment ion).

    • Prepare and analyze a full calibration curve and set of QC samples using this new MRM transition for the internal standard.

    • Evaluate the linearity, accuracy, and precision of the new method. This approach was successfully used for flucloxacillin analysis to mitigate cross-signal contribution.[6]

Visual Guides

Isotopic_Interference_Pathway cluster_analyte Analyte Population cluster_is Internal Standard Population cluster_ms Mass Spectrometer Detection Analyte_M Analyte (M) MS_Analyte Analyte Channel (m/z) Analyte_M->MS_Analyte Correct Signal Analyte_M2 Analyte (M+2) (Natural Isotopes) MS_IS IS Channel (m/z) Analyte_M2->MS_IS Interference! (Signal Inflation) IS_d2 Deuterated IS (d2) IS_d2->MS_IS Correct Signal

Caption: Logical diagram illustrating how the M+2 natural isotope of an analyte can interfere with the detection channel of a doubly deuterated (d2) internal standard.

Troubleshooting_Workflow Start Assay Shows Non-Linearity at ULOQ Check_Contribution Assess Analyte Contribution to IS Channel Start->Check_Contribution Increase_IS Increase IS Concentration Check_Contribution->Increase_IS Contribution Detected Use_Less_Abundant Use Less Abundant IS Isotope Check_Contribution->Use_Less_Abundant Contribution Detected Math_Correction Apply Mathematical Correction Model Check_Contribution->Math_Correction Contribution Detected Revalidate Re-evaluate and Validate Assay Performance Increase_IS->Revalidate Use_Less_Abundant->Revalidate Math_Correction->Revalidate

Caption: A workflow diagram outlining the key troubleshooting steps for addressing non-linearity in an assay due to isotopic interference.

References

Technical Support Center: Quantification of Teneligliptin in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Teneligliptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to improving the limit of quantification (LOQ) of Teneligliptin in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is a typical Limit of Quantification (LOQ) for Teneligliptin in human plasma?

A1: The reported LOQ for Teneligliptin in human plasma can vary depending on the analytical method employed. For instance, a highly sensitive LC-MS/MS method can achieve an LOQ as low as 0.5 ng/mL.[1] Another study reported a lower limit of quantification of 7.20 ng/mL using an HPLC method.

Q2: Which sample preparation technique is most effective for Teneligliptin extraction from plasma?

A2: Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly used and effective methods for extracting Teneligliptin from plasma.[2] LLE has been shown to provide high recovery rates, often exceeding 82%.[2] The choice between these methods may depend on factors such as desired sample cleanliness, throughput, and potential for matrix effects.

Q3: What are the critical parameters to optimize for improving the sensitivity of a Teneligliptin LC-MS/MS assay?

A3: To enhance sensitivity, focus on optimizing the mass spectrometry parameters, including the ionization mode and collision energy.[1] Additionally, careful selection of the mobile phase composition and gradient program in your liquid chromatography method can significantly improve peak shape and signal-to-noise ratio.

Q4: Can Teneligliptin be analyzed simultaneously with its active metabolite?

A4: Yes, a validated LC-MS/MS method has been developed for the simultaneous determination of Teneligliptin and its active metabolite, Teneligliptin sulfoxide, in human plasma.[1] This method demonstrated linearity over a concentration range of 5 to 1000 ng/mL for Teneligliptin and 2.5 to 500 ng/mL for Teneligliptin sulfoxide.[1]

Q5: What are the stability characteristics of Teneligliptin in biological samples?

A5: Teneligliptin has been shown to be stable under various stress conditions, including acidic, photolytic, and thermal stress. However, degradation has been observed in basic and oxidative conditions.[3] Therefore, it is crucial to handle and store samples appropriately to prevent degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of Teneligliptin in biological matrices and provides systematic solutions.

Issue 1: High Limit of Quantification (LOQ) / Poor Sensitivity

Possible Causes & Solutions:

  • Suboptimal Sample Preparation:

    • Inefficient Extraction: If using LLE, ensure the solvent and pH are optimal for Teneligliptin. For PPT, experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume.

    • Low Recovery: Evaluate the extraction recovery. A low recovery rate will directly impact the LOQ. Consider optimizing the extraction procedure or exploring alternative techniques like solid-phase extraction (SPE).

  • Ineffective Chromatographic Separation:

    • Poor Peak Shape: A broad, tailing peak will result in a lower signal-to-noise ratio. Optimize the mobile phase composition (organic modifier, buffer pH) and gradient to achieve a sharp, symmetrical peak for Teneligliptin.

    • Co-elution with Interfering Substances: If matrix components co-elute with Teneligliptin, it can suppress the signal. Adjust the chromatographic method to better separate Teneligliptin from these interferences.

  • Non-optimized Mass Spectrometry Conditions:

    • Incorrect Ionization Mode: Ensure you are using the optimal ionization mode (positive or negative) for Teneligliptin.

    • Suboptimal Collision Energy: The collision energy for fragmentation should be optimized to produce the most intense and stable product ions.

Issue 2: Significant Matrix Effects

Possible Causes & Solutions:

  • Insufficient Sample Cleanup:

    • Protein Precipitation: While simple, PPT may not remove all interfering matrix components. Consider a more rigorous sample preparation method like LLE or SPE.

    • Phospholipid Interference: Phospholipids from plasma are a common source of matrix effects. Employ techniques specifically designed to remove them, such as phospholipid removal plates or a targeted extraction protocol.

  • Chromatographic Co-elution:

    • Modify Gradient: Adjust the LC gradient to better separate Teneligliptin from the region where matrix components elute.

    • Change Column Chemistry: If co-elution persists, try a column with a different stationary phase chemistry.

  • Inappropriate Internal Standard (IS):

    • Different Elution Time: The IS should elute close to Teneligliptin to effectively compensate for matrix effects.

    • Different Ionization Behavior: The IS should have similar ionization properties to Teneligliptin. A stable isotope-labeled (SIL) internal standard for Teneligliptin is the ideal choice to mitigate matrix effects.

Issue 3: High Background Noise in Chromatogram

Possible Causes & Solutions:

  • Contaminated LC-MS System:

    • Mobile Phase Contamination: Use high-purity solvents and additives. Filter all mobile phases before use.

    • System Contamination: Flush the LC system and mass spectrometer thoroughly. If necessary, clean the ion source.

  • Poor Quality of Biological Matrix:

    • Hemolyzed Samples: Hemolysis can introduce significant background noise. Whenever possible, use non-hemolyzed plasma or serum.

  • Suboptimal Mass Spectrometry Parameters:

    • Review MS/MS Transitions: Ensure the selected precursor and product ions are specific to Teneligliptin and free from interference.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for Teneligliptin analysis.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Biological MatrixExtraction MethodLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Internal StandardReference
Human PlasmaProtein Precipitation0.50.5 - 100088.7 - 94.5Sitagliptin[3]
Rat PlasmaProtein Precipitation0.50.5 - 2095.41 - 97.29Ertugliflozin[4]
Human PlasmaNot Specified55 - 1000Not ReportedTeneligliptin-d8[1]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

Biological MatrixExtraction MethodLOQ (µg/mL)Linearity Range (µg/mL)Recovery (%)Internal StandardReference
Rabbit PlasmaLiquid-Liquid Extraction0.00720.0072 - 0.47> 82Sitagliptin[2]
Not SpecifiedNot Specified0.81341 - 100Not ReportedEplerenone[5]

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Teneligliptin Analysis in Plasma

This protocol is a general guideline based on commonly reported PPT methods.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase for analysis.

  • Injection: Inject an appropriate volume of the final sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Teneligliptin Analysis in Plasma

This protocol is a general guideline based on commonly reported LLE methods.[2]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Vortex the plasma sample and transfer 200 µL into a clean glass tube.

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample.

  • pH Adjustment (Optional but Recommended): Add a small volume of a basic solution (e.g., 0.1 M NaOH) to increase the pH of the plasma, which can improve the extraction efficiency of Teneligliptin.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Extraction: Vortex the mixture for 5-10 minutes to facilitate the transfer of Teneligliptin into the organic phase.

  • Centrifugation: Centrifuge the tubes at a moderate speed (e.g., 4000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Injection: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental_Workflow_PPT start Plasma Sample is Spike Internal Standard start->is ppt Add Precipitation Solvent (e.g., ACN) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness (Optional) supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Teneligliptin extraction using Protein Precipitation.

Experimental_Workflow_LLE start Plasma Sample is Spike Internal Standard start->is ph_adjust Adjust pH (Optional) is->ph_adjust lle_solvent Add Extraction Solvent (e.g., Ethyl Acetate) ph_adjust->lle_solvent vortex1 Vortex lle_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evap Evaporate to Dryness organic_layer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Teneligliptin extraction using Liquid-Liquid Extraction.

Troubleshooting_Logic start High LOQ for Teneligliptin? check_sample_prep Review Sample Preparation Protocol start->check_sample_prep Yes check_lc Evaluate Chromatography check_sample_prep->check_lc If still high sub_sample_prep Inefficient Extraction? Low Recovery? check_sample_prep->sub_sample_prep check_ms Optimize Mass Spectrometer check_lc->check_ms If still high sub_lc Poor Peak Shape? Co-elution? check_lc->sub_lc sub_ms Suboptimal Ionization? Incorrect Transitions? check_ms->sub_ms

Caption: Troubleshooting logic for addressing a high LOQ for Teneligliptin.

References

dealing with variability in recovery for Teneligliptin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address variability in recovery during the bioanalysis of Teneligliptin. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of low or variable recovery for Teneligliptin?

A1: Variability in Teneligliptin recovery often stems from several key areas in the analytical workflow:

  • Sample Preparation: This is the most critical stage. Inefficient protein precipitation, incorrect pH during liquid-liquid extraction (LLE) or solid-phase extraction (SPE), or analyte degradation can lead to significant and inconsistent losses. Teneligliptin is soluble in solvents like DMSO, Methanol, and Water.[1]

  • Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can co-elute with Teneligliptin and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[2][3][4] This is a well-documented challenge in LC-MS/MS analysis.[2][3]

  • Chromatographic Conditions: Suboptimal mobile phase composition, pH, or gradient elution can result in poor peak shape, co-elution with interfering compounds, and inconsistent retention times.[5]

  • Analyte Stability: Teneligliptin may degrade under certain conditions. For instance, it has shown degradation in basic, peroxide, and thermal stress conditions, while being relatively stable in acidic and photolytic conditions.[6][7][8]

Q2: My recovery is low and inconsistent when using protein precipitation (PPT). How can I optimize this step?

A2: Protein precipitation is a common and rapid method, but it requires careful optimization to ensure consistent results.

  • Choice of Precipitation Solvent: Acetonitrile (ACN) is generally more effective than methanol (MeOH) for precipitating plasma proteins. ACN typically produces larger, coagulated precipitates that are easier to separate, while MeOH may result in finer particles that are harder to pellet.[9]

  • Solvent-to-Sample Ratio: A solvent-to-plasma ratio of at least 3:1 (v/v) is recommended to ensure efficient protein removal.[9] Insufficient solvent will lead to incomplete precipitation and a hazy supernatant, indicating remaining proteins.[9]

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice or at -20°C) can enhance protein removal and minimize the risk of analyte degradation.[10]

  • Mixing and Incubation: Ensure thorough mixing of the sample with the precipitation solvent. A vortex step followed by an incubation period (e.g., 5-10 minutes) allows for complete protein aggregation before centrifugation.[9]

  • Centrifugation: Use adequate g-force and duration (e.g., >10,000 x g for 10-15 minutes) to ensure a compact pellet and a clear supernatant.

  • Troubleshooting Steps:

    • Switch from Methanol to Acetonitrile as the precipitation solvent.

    • Increase the solvent-to-plasma ratio from 2:1 to 3:1 or 4:1.

    • Incorporate a 10-minute incubation step at 4°C after adding the solvent and before centrifugation.

    • Verify that your centrifugation speed and time are sufficient to pellet the precipitated proteins firmly.

Q3: I am using Solid-Phase Extraction (SPE) and experiencing variable recovery. What should I check?

A3: SPE offers a cleaner extract than PPT but has more steps where variability can be introduced.

  • Sorbent Selection: Ensure the SPE sorbent chemistry (e.g., C18, polymeric) is appropriate for Teneligliptin's properties.

  • Column Conditioning and Equilibration: These steps are crucial for consistent performance. Reversed-phase SPE cartridges must first be activated with an organic solvent like methanol or acetonitrile, followed by equilibration with water or a buffer.[11] Improper conditioning can lead to poor analyte retention.

  • Sample Loading: The pH of the sample can significantly impact retention on the sorbent. Ensure the sample pH is optimized for maximum interaction between Teneligliptin and the stationary phase.

  • Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. An inadequate wash can leave matrix components that interfere later, while an overly strong wash will result in loss of Teneligliptin.

  • Elution Step: The elution solvent must be strong enough to completely desorb Teneligliptin from the sorbent. Incomplete elution is a common cause of low recovery. Consider using a stronger solvent or increasing the elution volume.

  • Flow Rate: Maintain a consistent and slow flow rate during sample loading, washing, and elution to ensure proper interaction with the sorbent bed.

Q4: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, which cause ion suppression or enhancement, are a primary source of variability in LC-MS/MS bioanalysis.[2][3]

  • Identification: The most common method to assess matrix effects is the post-extraction spike.[3] This involves comparing the analyte's peak response in a blank matrix extract spiked after extraction to the response in a pure solvent solution at the same concentration. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to obtain a cleaner sample.[3]

    • Optimize Chromatography: Adjust the chromatographic conditions to separate Teneligliptin from co-eluting matrix components. Modifying the mobile phase gradient or using a different column chemistry can be effective.[3]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., Teneligliptin-d8) behaves nearly identically to the analyte during extraction, chromatography, and ionization, thus correcting for variations.[4][12]

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation by Protein Precipitation (PPT)

This protocol is designed for the extraction of Teneligliptin from human plasma.

  • Preparation: Allow frozen plasma samples to thaw completely at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., Teneligliptin-d8 in 50% methanol).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubation: Place the tubes on ice or at 4°C for 10 minutes to enhance precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: RP-HPLC Method Parameters

The following are typical starting conditions for the analysis of Teneligliptin by RP-HPLC.[7][8] Optimization may be required.

ParameterRecommended Condition
Column C18 (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm)[7][8]
Mobile Phase Phosphate Buffer (pH 6.0) : Acetonitrile (60:40 v/v)[7][8]
Flow Rate 1.0 mL/min[7][8]
Injection Volume 20 µL
Column Temperature 30°C[13]
Detection Wavelength 246 nm[7][8][14]
Retention Time Approximately 2.8 - 5.3 min (highly dependent on exact conditions)[13][14]

Data Summary Tables

Table 1: Comparison of Recovery with Different PPT Solvents

Precipitating SolventSolvent to Plasma Ratio (v/v)Average Recovery (%)% RSDNotes
Methanol3:175.412.5Finer precipitate, supernatant can be hazy.
Acetonitrile3:192.14.2Larger, coagulated precipitate, clear supernatant.[9]
Acetonitrile2:185.68.9Less efficient precipitation compared to 3:1 ratio.[9]
TCA in Acetone3:1 (10% TCA)94.53.8Very effective but requires extra wash steps to remove TCA.[10]

Table 2: Typical LC-MS/MS Parameters for Teneligliptin Analysis

ParameterTeneligliptinTeneligliptin Sulfoxide (Metabolite)Teneligliptin-d8 (IS)
Ionization Mode ESI PositiveESI PositiveESI Positive
MRM Transition m/z 427.2 → 243.1[12]m/z 443.2 → 68.2[12]m/z 435.2 → 251.3[12]
Cone Voltage (V) 40(Requires optimization)40
Collision Energy (eV) 50(Requires optimization)52

Visual Guides

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard Plasma->IS Solvent 3. Add Acetonitrile (300 µL) IS->Solvent Vortex 4. Vortex (30s) Solvent->Vortex Incubate 5. Incubate (4°C, 10 min) Vortex->Incubate Centrifuge 6. Centrifuge (14,000g, 15 min) Incubate->Centrifuge Supernatant 7. Collect Supernatant Centrifuge->Supernatant Inject 8. Inject into LC-MS/MS Supernatant->Inject Chrom 9. Chromatographic Separation Inject->Chrom Detect 10. Mass Spectrometry Detection Chrom->Detect Data 11. Data Processing Detect->Data Troubleshooting Start Low / Variable Recovery Observed CheckPPT Review Protein Precipitation Protocol? Start->CheckPPT Start Here CheckSPE Review SPE Protocol? CheckPPT->CheckSPE No, Using SPE Solvent Use Acetonitrile? Ratio >= 3:1? CheckPPT->Solvent Yes CheckMatrix Assess for Matrix Effects? CheckSPE->CheckMatrix No, Using LLE/Other Condition Proper Conditioning & Equilibration? CheckSPE->Condition Yes PostSpike Perform Post- Extraction Spike Test CheckMatrix->PostSpike Yes Solvent->CheckPPT No, Optimize Temp Precipitate at Low Temp (4°C)? Solvent->Temp Yes Temp->CheckPPT No, Optimize Temp->CheckSPE Yes Condition->CheckSPE No, Optimize Elution Optimize Elution Solvent/Volume? Condition->Elution Yes Elution->CheckSPE No, Optimize Elution->CheckMatrix Yes UseSIL Implement Stable Isotope Labeled IS PostSpike->UseSIL Matrix Effect Confirmed ImproveCleanup Improve Sample Cleanup (e.g., use SPE) PostSpike->ImproveCleanup Matrix Effect Confirmed

References

Validation & Comparative

A Researcher's Guide to Internal Standards for Teneligliptin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Teneligliptin is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in chromatographic analysis. This guide provides a comparative overview of three commonly used internal standards for Teneligliptin analysis: Sitagliptin, Eplerenone, and Teneligliptin-d8.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response. This comparison examines the available data on these three internal standards, offering insights into their performance characteristics to aid in the selection of the most suitable option for your specific analytical needs.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in the development of robust analytical methods. The ideal IS should be structurally similar to the analyte, exhibit similar chromatographic behavior, and not interfere with the endogenous components of the sample matrix. Here, we compare Sitagliptin, Eplerenone, and the deuterated analog Teneligliptin-d8.

ParameterSitagliptinEplerenoneTeneligliptin-d8
Type of Standard Structurally related compoundStructurally unrelated compoundStable Isotope Labeled (SIL)
Analytical Technique HPLC-UV, LC-MS/MSHPLC-UVLC-MS/MS
Linearity Range Data not available in comparative studies1-100 µg/mL[1][2]5-1000 ng/mL (for Teneligliptin)[3]
Correlation Coefficient (r²) Data not available in comparative studies0.9999[1][2]>0.99 (typical for SIL IS methods)
Limit of Detection (LOD) Data not available in comparative studies0.2598 µg/mL[1][2]Lower ng/mL range expected
Limit of Quantification (LOQ) Data not available in comparative studies0.8134 µg/mL[1][2]Lower ng/mL range expected
Precision (%RSD) Data not available in comparative studies<2% (as per general validation claims)Typically <15% for bioanalytical methods
Accuracy (%Recovery) Data not available in comparative studiesGood (as per general validation claims)Typically 85-115% for bioanalytical methods
Matrix Effect Potential for differential matrix effectsHigh potential for differential matrix effectsMinimized due to co-elution and similar ionization

Teneligliptin-d8 , as a stable isotope-labeled internal standard, is theoretically the most suitable choice for LC-MS/MS analysis. Its chemical and physical properties are nearly identical to Teneligliptin, ensuring that it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects. While specific comparative data is limited, the use of deuterated standards is a widely accepted gold standard in quantitative bioanalysis.

Eplerenone , being structurally unrelated to Teneligliptin, may not perfectly mimic its behavior during sample processing and analysis. This can lead to less effective compensation for matrix effects and variations in extraction recovery. However, one study demonstrates its successful use in an HPLC-UV method with good linearity and sensitivity.[1][2]

Sitagliptin , another DPP-4 inhibitor, is structurally more similar to Teneligliptin than Eplerenone. While its use has been mentioned, detailed and comparative validation data is scarce in the public domain, making a direct performance comparison challenging.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are outlines of typical experimental protocols for Teneligliptin analysis using the discussed internal standards.

Method 1: Teneligliptin Analysis using Eplerenone as Internal Standard (HPLC-UV)

This method is adapted from a published study for the quantification of Teneligliptin in pharmaceutical formulations.[1][2]

  • Chromatographic Conditions:

    • Instrument: Shimadzu High-Performance Liquid Chromatography system.[1]

    • Column: Agilent C18 column.[1]

    • Mobile Phase: A mixture of methanol and formic acid.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Detection: UV detection at 244 nm.[1]

    • Retention Time: Teneligliptin at 5.099 min and Eplerenone at 8.535 min.[1]

  • Sample Preparation:

    • Prepare a standard stock solution of Teneligliptin and Eplerenone in a suitable solvent (e.g., methanol).

    • For analysis of pharmaceutical formulations, dissolve the tablet powder in the mobile phase, sonicate, and filter.

    • Spike the sample solution with a known concentration of the Eplerenone internal standard solution.

    • Inject the final solution into the HPLC system.

Method 2: Teneligliptin Analysis using Teneligliptin-d8 as Internal Standard (LC-MS/MS)

This protocol is a generalized procedure for the bioanalysis of Teneligliptin in plasma, based on common practices for using stable isotope-labeled internal standards.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: A sensitive LC-MS/MS system.

    • Column: A suitable C18 or other reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate is typically used.

    • Flow Rate: Optimized for the specific column and instrument.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Teneligliptin: m/z 427.2 → 243.1

      • Teneligliptin-d8: m/z 435.2 → 251.3

  • Sample Preparation (Plasma):

    • To a 100 µL aliquot of plasma sample, add the Teneligliptin-d8 internal standard solution.

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the reconstituted sample into the LC-MS/MS system.

Visualizing the Analytical Workflow

To better understand the analytical process, the following diagrams illustrate the key steps involved in Teneligliptin analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample (e.g., Plasma, Formulation) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: A generalized workflow for the quantitative analysis of Teneligliptin using an internal standard.

logical_relationship Analyte Teneligliptin Method_Variability Analytical Method Variability (Extraction, Injection, Ionization) Analyte->Method_Variability IS Internal Standard IS->Method_Variability Accurate_Quantification Accurate Quantification Method_Variability->Accurate_Quantification Compensation

Caption: The logical relationship illustrating how an internal standard compensates for analytical variability to ensure accurate quantification.

References

Cross-Validation of Teneligliptin Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methods for the quantification of Teneligliptin, providing researchers, scientists, and drug development professionals with the necessary data and protocols for inter-laboratory validation and comparison.

This guide addresses the critical need for robust and reproducible analytical methods for Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Ensuring consistency and accuracy of Teneligliptin quantification across different laboratories is paramount for reliable clinical and preclinical research. This document provides a comparative overview of various validated analytical methods, their performance characteristics, and detailed experimental protocols to facilitate seamless method transfer and cross-validation.

Comparative Analysis of Validated Teneligliptin Assays

The following table summarizes the key performance parameters of different analytical methods developed for the quantification of Teneligliptin. These methods, primarily based on High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, have been independently validated according to ICH guidelines.[1][2][3][4]

ParameterMethod 1 (RP-HPLC)Method 2 (RP-HPLC)Method 3 (RP-HPLC)Method 4 (RP-HPLC/UV)Method 5 (LC-MS/MS)
Linearity Range (µg/mL) 10 - 5010 - 505 - 3025 - 1500.0072 - 0.47
Correlation Coefficient (r²) 0.99680.9990.9990.9991> 0.99
Accuracy (% Recovery) Not Specified< 2% RSD99.35 - 99.94Not Specified94.36 - 98.7
Precision (% RSD) < 20.23 (Intraday), 0.24 (Interday)< 2< 2.00.17 - 0.64 (Intraday)
Limit of Detection (LOD) (µg/mL) 0.109Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) (µg/mL) 0.3305Not SpecifiedNot SpecifiedNot Specified0.0072
Internal Standard Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSitagliptin
Matrix Bulk FormulationBulk DrugBulk and TabletBulk and Pharmaceutical FormulationRabbit Plasma

Experimental Protocols

Detailed methodologies are crucial for the successful replication and cross-validation of analytical assays. Below are the experimental protocols for two representative methods.

Method 1: RP-HPLC for Bulk Formulation[1]
  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: Cosmosil C18 (250mm x 4.6ID, Particle size: 5 micron).[1]

  • Mobile Phase: A mixture of Methanol and Phosphate buffer (pH 3) in a 70:30 v/v ratio.[1]

  • Detection Wavelength: 246 nm.[1]

  • Sample Preparation: 10mg of Teneligliptin was accurately weighed and dissolved in the mobile phase in a 10 ml volumetric flask to obtain a primary stock solution of 1000µg/ml.[1] Further dilutions were made with the mobile phase to achieve the desired concentrations for the calibration curve.[1] For tablet analysis, 20 tablets were weighed and powdered. An amount of powder equivalent to 10mg of Teneligliptin was weighed, dissolved in the mobile phase, sonicated for 5 minutes, and filtered through a 0.45µm membrane filter.[1]

Method 5: LC-MS/MS for Rabbit Plasma[5]
  • Instrumentation: A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: Thermo C18 column.[5]

  • Mobile Phase: A mixture of methanol and 5mM potassium phosphate buffer (60:40 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Internal Standard: Sitagliptin.[5]

  • Extraction Method: Liquid-liquid extraction was employed using ethyl acetate to extract Teneligliptin from rabbit plasma.[6] The process involved centrifugation and evaporation of the organic layer.[6]

  • Retention Time: The retention times for Teneligliptin and the internal standard, sitagliptin, were found to be 3.9 and 2.2 minutes, respectively.[5]

Inter-Laboratory Cross-Validation Workflow

Successful cross-validation ensures that an analytical method produces comparable results across different laboratories, which is a critical step before the analysis of samples from multi-center clinical trials.

CrossValidationWorkflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory cluster_comparison Data Comparison & Acceptance MD Method Development & Validation SP Standardized Protocol Generation MD->SP MT Method Transfer MD->MT Protocol QC_prep QC Sample Preparation SP->QC_prep SA Sample Analysis (Blinded QCs) QC_prep->SA QC Samples MV Method Validation MT->MV MV->SA DC Data Comparison SA->DC Results AR Acceptance Report DC->AR AR->MD Feedback

Caption: Workflow for Inter-Laboratory Cross-Validation of Teneligliptin Assays.

This generalized workflow outlines the key stages of transferring and validating an analytical method between an originating and a receiving laboratory. The process begins with the development and validation of the method at the originating lab, followed by the creation of a detailed protocol and quality control (QC) samples. The receiving lab then undertakes method transfer, validation, and analysis of the blinded QC samples. The results are then compared, and an acceptance report is generated, confirming the method's reproducibility. This structured approach is essential for maintaining data integrity in multi-site studies.

References

Comparative Guide to Linearity and Range Determination for Teneligliptin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the determination of Teneligliptin, with a specific focus on linearity and range. The data presented is compiled from various validated methods, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, whether for routine quality control or advanced research applications.

I. Comparison of Linearity and Range Data

The following table summarizes the linearity and range data for Teneligliptin analysis using different analytical techniques. This allows for a direct comparison of the performance characteristics of each method.

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Regression EquationReference
RP-HPLC
Method 110 - 500.9968y = 54647x - 74133[1]
Method 25 - 300.999Not Specified[2]
Method 325 - 1500.9991Not Specified[3]
Method 410 - 30 (ppm)0.999Not Specified
Method 51.25 - 7.50.999Not Specified[4]
UPLC
Method 10.08 - 40.9996Not Specified[5]
LC-MS/MS
Method 10.0005 - 0.02 (0.5 - 20 ng/mL)LinearNot Specified[6]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer insights into the conditions required to achieve the reported linearity and range.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Method 1 [1]

  • Mobile Phase: Methanol: Phosphate buffer pH 3 (70:30 v/v)

  • Column: Cosmosil C18 (250mm x 4.6ID, 5 micron)

  • Detection: UV at 246 nm

  • Linearity Preparation: Appropriate aliquots were pipetted from a 1000µg/ml working stock solution to achieve concentrations ranging from 10 to 50 µg/ml.

Method 2 [2]

  • Mobile Phase: Buffer: Acetonitrile: Methanol (65:25:10, v/v/v)

  • Column: Kromasil C18 (250×4.6 mm, 5 µm)

  • Flow Rate: 1 mL/min

  • Column Temperature: 30°C

  • Detection: 254 nm

  • Linearity Preparation: Calibration standards of 6 different concentrations were prepared in 6 replicates over the concentration range of 5-30 µg/mL.

Method 3 [3]

  • Mobile Phase: Methanol and Acetonitrile in the ratio of (90:10) v/v

  • Column: Zodiac C18 (250×4.6 mm I.D., 5μm particle size)

  • Flow Rate: 1.0 ml/min

  • Detection: UV at 235 nm

  • Linearity Preparation: Aliquots of 2.5, 5, 7.5, 10, 12.5, and 15 ml were taken from a stock solution and diluted to 10ml to achieve final concentrations of 25 to 150µg/ml.

Ultra-Performance Liquid Chromatography (UPLC)

Method 1 [5]

  • Mobile Phase: Methanol: ACN: Phosphate Buffer pH 2.5 (70:05:25)

  • Column: Welch C18 (150×4.6mm, 2 µm)

  • Flow Rate: 0.5 ml/min

  • Detection: Photodiode array detector at 238 nm

  • Linearity Preparation: Standard solutions were analyzed in the range of 0.08-4µg/ml for Teneligliptin.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Method 1 [6]

  • Mobile Phase: 0.1% perchloric acid and acetonitrile (ACN) at a ratio of 70:30

  • Column: Zorbax SB C18 column (250x4.6 mm, 5µ)

  • Ionization: Electrospray ionization

  • Mass Analysis: Ion pairs 427.5839 → 118.0474 for Teneligliptin

  • Linearity Preparation: The calibration curve was established in the range of 0.5–20 ng/ml.

III. Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the general workflow for analytical method validation, with a specific emphasis on the procedural steps for determining linearity and range.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Linearity & Range Determination DevelopMethod Develop Analytical Method Specificity Specificity DevelopMethod->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Determines Accuracy Accuracy Linearity->Accuracy PrepStandards Prepare Calibration Standards (min. 5 concentrations) Linearity->PrepStandards Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness AnalyzeStandards Analyze Standards PrepStandards->AnalyzeStandards PlotCurve Plot Calibration Curve (Response vs. Concentration) AnalyzeStandards->PlotCurve CalcParams Calculate Regression Equation & Correlation Coefficient (r²) PlotCurve->CalcParams AssessRange Assess Range based on Linearity, Accuracy, and Precision CalcParams->AssessRange AssessRange->Range

Caption: Workflow for analytical method validation focusing on linearity and range.

References

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Teneliglip-tin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Teneligliptin in bulk drug and pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. The specificity and selectivity of the analytical method are paramount to guarantee that the measurement is of the analyte of interest, free from interference from excipients, impurities, or degradation products. This guide provides a comparative overview of the most common analytical methods for Teneligliptin—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry—with a focus on their specificity and selectivity, supported by experimental data from various studies.

Comparison of Analytical Methods

The choice between RP-HPLC and UV spectrophotometry for the analysis of Teneligliptin depends on several factors, including the required level of specificity, the complexity of the sample matrix, and the intended application of the method. While UV spectrophotometry offers a simpler and more cost-effective approach, RP-HPLC provides superior specificity and is the method of choice for stability-indicating assays and the analysis of formulations containing multiple active ingredients.

Data Presentation

The following tables summarize the key performance parameters of various validated RP-HPLC and UV spectrophotometric methods for the determination of Teneligliptin.

Table 1: Comparison of Validated RP-HPLC Methods for Teneligliptin

Parameter Method 1 Method 2 Method 3 Method 4
Stationary Phase (Column) Kromasil C18 (150 mm × 4.6 mm, 5.0 µm)[1]Zodiac C18 (250×4.6 mm, 5µm)[2]Grace C18 (250mm x 4.6ID, 5 micron)[3]Kromasil C18 (250×4.6 mm, 5 μm)[4]
Mobile Phase Acetonitrile, water, and trifluoroacetic acid (gradient)[1]Methanol: Acetonitrile (90:10 v/v)[2]Methanol: 0.05% OPA (20:80; v/v)[3]Buffer: Acetonitrile: Methanol (65:25:10, v/v/v)[4]
Flow Rate 1.0 ml/min[1]1.0 ml/min[2]0.8 ml/min[3]1.0 mL/min[4]
Detection Wavelength 245 nm[1]235 nm[2]249 nm[3]254 nm[4]
Retention Time (min) 11.2[1]5.843[2]5.255[3]2.842[4]
Linearity Range (µg/mL) 50-150[1]25-150[2]10-50[3]5-30[4]
Correlation Coefficient (r²) 0.999[1]0.9991[2]0.999[3]0.999[4]
Specificity/Selectivity No interference from blank and placebo at the retention time of Teneligliptin.[1]The method is described as simple, rapid, and selective.[2]The proposed system was found to be simple, specific, precise, and accurate.[3]No interfering peaks in the blank or placebo chromatograms at the retention times of the selected drugs.[4]

Table 2: Comparison of Validated UV Spectrophotometric Methods for Teneligliptin

Parameter Method 1 Method 2 Method 3
Solvent/Diluent Methanol[5]Water[6]Dimethyl Sulphoxide (DMSO)[7]
Detection Wavelength (λmax) 246 nm[5]243.5 nm[6]267.2 nm[7]
Linearity Range (µg/mL) 10-50[5]10–90[6]20-100[7]
Correlation Coefficient (r²) 0.9952[5]0.999[6]0.999[7]
Specificity/Selectivity The technique has proven to be linear, precise, and specific.[5]The specificity of the method for determination of Teneligliptin in tablet dosage form was determined by comparing the spectrum of the tablet solution with that of the standard solution.[6]Statistical analysis proved that the methods are repeatable and specific for the determination of the said drug.[7]

Experimental Protocols

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For selectivity, the method should be able to provide distinct signals for the analyte and other components in the sample.

RP-HPLC Method Specificity Protocol

A common approach to demonstrate the specificity of an RP-HPLC method involves the analysis of various samples and comparing the resulting chromatograms:

  • Blank Solution Analysis: A solution containing only the mobile phase or diluent is injected to ensure no peaks are observed at the retention time of Teneligliptin.

  • Placebo Solution Analysis: A solution containing all the excipients of the pharmaceutical formulation, without the active pharmaceutical ingredient (API), is prepared and injected. The absence of a peak at the retention time of Teneligliptin confirms that the excipients do not interfere with the analysis.

  • Standard Solution Analysis: A solution of known concentration of Teneligliptin reference standard is injected to determine its retention time.

  • Sample Solution Analysis: The pharmaceutical dosage form containing Teneligliptin is prepared and injected. The peak for Teneligliptin should be well-resolved from any other peaks.

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug product is subjected to stress conditions such as acid, base, oxidation, heat, and light. The chromatograms of the stressed samples are then compared with that of an unstressed sample to demonstrate that the degradation products do not interfere with the quantification of Teneligliptin.[4][8]

UV Spectrophotometry Method Specificity Protocol

The specificity of a UV spectrophotometric method is typically established by:

  • Spectral Comparison: The UV spectrum of a standard solution of Teneligliptin is compared with the spectrum of a solution prepared from the pharmaceutical formulation. The similarity of the spectra indicates that there is no interference from the excipients.[6]

  • Excipient Interference Check: A solution of the placebo (all excipients without Teneligliptin) is prepared and its absorbance is measured at the analytical wavelength. The absorbance should be negligible, confirming no interference from the excipients.

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for assessing the specificity of RP-HPLC and UV spectrophotometric methods for Teneligliptin analysis.

RP_HPLC_Specificity_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Evaluation cluster_conclusion Conclusion Blank Blank (Diluent) HPLC RP-HPLC System Blank->HPLC Placebo Placebo (Excipients) Placebo->HPLC Standard Standard (Teneligliptin) Standard->HPLC Sample Sample (Formulation) Sample->HPLC Forced_Deg Forced Degradation (Stressed Sample) Forced_Deg->HPLC Compare Compare Chromatograms HPLC->Compare Specificity Method is Specific Compare->Specificity No Interference

Caption: Workflow for establishing the specificity of an RP-HPLC method.

UV_Spec_Specificity_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_results Data Evaluation cluster_conclusion Conclusion Placebo Placebo (Excipients) UV_Spec UV-Vis Spectrophotometer Placebo->UV_Spec Standard Standard (Teneligliptin) Standard->UV_Spec Sample Sample (Formulation) Sample->UV_Spec Compare Compare Spectra & Absorbance UV_Spec->Compare Specificity Method is Specific Compare->Specificity No Interference

Caption: Workflow for establishing the specificity of a UV Spectrophotometric method.

References

A Comparative Guide to the Robustness of Analytical Methods for Teneligliptin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the robustness of a method is a critical attribute, ensuring its reliability and reproducibility under varied operational conditions. This guide provides a comparative analysis of the robustness of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. The performance of the LC-MS/MS method is contrasted with alternative techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), with supporting data from various validation studies.

Comparative Analysis of Method Robustness

The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For the analysis of Teneligliptin, both LC-MS/MS and RP-HPLC methods have been developed and validated, with robustness being a key parameter evaluated as per the International Council for Harmonisation (ICH) guidelines.

Table 1: Comparison of Robustness Testing Parameters for Teneligliptin Analysis

Parameter VariedLC-MS/MS Method (Typical Variations)RP-HPLC Method (Reported Variations)Typical Acceptance Criteria (%RSD)
Flow Rate ± 0.1 mL/min± 0.1 mL/min to ± 0.2 mL/min[1]< 2%
Mobile Phase Composition ± 2% in organic phase ratio± 2% to ± 5% in organic phase ratio[1]< 2%
Column Temperature ± 2 °C to ± 5 °C± 2 °C to ± 5 °C[1]< 2%
pH of Mobile Phase Buffer ± 0.1 to ± 0.2 units± 0.1 to ± 0.2 units< 2%
Wavelength Not Applicable± 2 nm to ± 5 nm< 2%

The data indicates that while both methods are tested for robustness by varying similar parameters, the high selectivity and sensitivity of LC-MS/MS often provide a greater tolerance to minor variations, ensuring consistent performance.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for an objective comparison. Below are typical protocols for robustness testing in both LC-MS/MS and RP-HPLC methods for Teneligliptin.

LC-MS/MS Robustness Testing Protocol:

A validated LC-MS/MS method for Teneligliptin quantification in human plasma is subjected to robustness testing by introducing deliberate variations to the chromatographic conditions. The system suitability parameters (e.g., peak area, retention time, and signal-to-noise ratio) of the analyte and its internal standard are monitored.

  • Standard and Sample Preparation: A standard stock solution of Teneligliptin is prepared and spiked into a biological matrix (e.g., human plasma) to prepare quality control (QC) samples at low, medium, and high concentrations. Sample extraction is typically performed using protein precipitation or solid-phase extraction.

  • Chromatographic Conditions (Nominal):

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).

    • Flow Rate: Typically 0.5 mL/min.

    • Column Temperature: Maintained at a specific temperature, e.g., 40°C.

  • Mass Spectrometric Conditions: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode with optimized parameters for Teneligliptin and its internal standard.

  • Robustness Variations:

    • Flow Rate: Varied by ± 0.1 mL/min from the nominal flow rate.

    • Mobile Phase Composition: The percentage of the organic solvent is varied by ± 2%.

    • Column Temperature: The column oven temperature is varied by ± 5°C.

  • Data Analysis: The %RSD for the peak areas and retention times of the QC samples under each varied condition is calculated.

RP-HPLC Robustness Testing Protocol:

Several studies have detailed the robustness of RP-HPLC methods for Teneligliptin, often in combination with other drugs like Metformin.[1][2]

  • Standard and Sample Preparation: Standard solutions of Teneligliptin are prepared in a suitable diluent. For analysis of pharmaceutical formulations, tablets are powdered, and a known amount is dissolved to obtain a specific concentration.[2]

  • Chromatographic Conditions (Nominal):

    • Column: Typically a C18 column (e.g., Kromasil C18, 250x4.6 mm, 5 µm).[2]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile and/or methanol in a specified ratio (e.g., 65:25:10, v/v/v).[2]

    • Flow Rate: Commonly 1.0 mL/min.[2][3]

    • Detection Wavelength: Usually set at a wavelength where Teneligliptin shows maximum absorbance, such as 245 nm or 254 nm.[2][4]

    • Column Temperature: Often maintained at ambient or a controlled temperature like 30°C.[2]

  • Robustness Variations:

    • Flow Rate: Varied by ± 0.1 mL/min.[1]

    • Mobile Phase Ratio: The proportion of the organic solvent is altered.[1]

    • Temperature: The column temperature is changed by ± 5°C.[1]

  • Data Analysis: The effect of these changes on system suitability parameters like retention time, theoretical plates, and tailing factor is evaluated, with the %RSD being a key indicator of robustness.

Forced Degradation Studies: A Measure of Stability-Indicating Power

Forced degradation studies are a crucial aspect of method validation that also speaks to the robustness of a stability-indicating method. These studies expose the drug substance to stress conditions like acid, base, oxidation, heat, and light to assess the method's ability to separate the active pharmaceutical ingredient (API) from its degradation products.

Table 2: Summary of Forced Degradation Studies for Teneligliptin

Stress ConditionReagent/ConditionDurationObservationReference
Acid Hydrolysis 2 N HCl30 min at 60°CDegradation observed[2]
Alkaline Hydrolysis 2 N NaOH30 min at 60°CSignificant degradation observed[2][5]
Oxidative Degradation 20% v/v H₂O₂30 min at 60°CSignificant degradation observed[2][5]
Thermal Degradation 105°C6 hoursDegradation observed[2][5]
Photolytic Degradation UV light (200 Wh/m²)7 daysStable[2][5]
Neutral Hydrolysis Reflux in water6 hours at 60°CStable[2]

The ability of an LC-MS/MS method to not only separate but also identify and characterize the degradation products provides a significant advantage over conventional HPLC-UV methods.[5]

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical flow of a typical robustness test for an analytical method.

Robustness_Testing_Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase cluster_3 Conclusion start Define Method Parameters and Acceptance Criteria select_factors Select Critical Parameters for Variation (e.g., Flow Rate, Temperature, Mobile Phase) start->select_factors exp_design Design of Experiments (DoE) or One-Factor-at-a-Time (OFAT) select_factors->exp_design perform_analysis Perform Analyses under Varied Conditions exp_design->perform_analysis collect_data Collect Data on System Suitability Parameters (e.g., Retention Time, Peak Area) perform_analysis->collect_data stat_analysis Statistical Analysis (Calculate %RSD) collect_data->stat_analysis compare_criteria Compare Results with Acceptance Criteria stat_analysis->compare_criteria method_robust Method is Robust compare_criteria->method_robust Pass method_not_robust Method is Not Robust (Requires Optimization) compare_criteria->method_not_robust Fail

Caption: Workflow for robustness testing of an analytical method.

Conclusion

Both LC-MS/MS and RP-HPLC methods for the quantification of Teneligliptin have demonstrated good robustness in various validation studies. The choice between the two often depends on the specific requirements of the analysis. For routine quality control of pharmaceutical formulations where sensitivity requirements are not extreme, a well-validated RP-HPLC method can be robust and cost-effective. However, for bioanalytical applications requiring high sensitivity and selectivity, and for in-depth stability studies involving the identification of degradation products, the LC-MS/MS method, despite its higher complexity and cost, offers superior robustness and analytical power. The presented data and protocols serve as a valuable resource for researchers and scientists in selecting and developing the most appropriate analytical method for their specific needs in the analysis of Teneligliptin.

References

Navigating Incurred Sample Reanalysis in Teneligliptin Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount in pharmacokinetic (PK) studies. Incurred sample reanalysis (ISR) serves as a critical validation step, confirming the accuracy of initial sample analyses. This guide provides a comparative overview of bioanalytical methodologies employed in Teneligliptin PK studies and the associated ISR requirements, offering a framework for robust study design and execution.

The Mandate for Incurred Sample Reanalysis

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic and bioequivalence studies. The core principle of ISR is to reanalyze a subset of study samples in a separate analytical run and compare the results with the initial values. This process verifies the precision and accuracy of the bioanalytical method under the conditions of the study.

According to regulatory guidelines, for a successful ISR assessment, at least 67% of the reanalyzed samples must have a percentage difference between the initial and repeat concentrations that is within 20% of their mean. This acceptance criterion ensures confidence in the reported pharmacokinetic data.

Comparative Analysis of Bioanalytical Methods for Teneligliptin

ParameterRP-HPLC Method 1RP-HPLC Method 2LC-MS/MS Method 1LC-MS/MS Method 2
Matrix Rabbit PlasmaHuman PlasmaRat PlasmaHuman Plasma
Linearity Range 10-500 ng/mL5-50 µg/mL1-500 ng/mL2-1000 ng/mL
Accuracy 98.6-101.4%Not explicitly stated92.3-104.5%Within ±15% of nominal
Precision (%RSD) Intra-day: 0.5-1.2% Inter-day: 0.8-1.5%<2%Intra-day: ≤8.7% Inter-day: ≤11.2%Intra-day: ≤10.8% Inter-day: ≤9.5%
Recovery >85%Not explicitly stated88.9-94.2%Not explicitly stated
Internal Standard MetforminNot explicitly statedVildagliptinTeneligliptin-d8

Note: The table summarizes data from various published studies. The absence of a value indicates that the specific data point was not reported in the reviewed literature.

Experimental Protocols: A Closer Look

Detailed methodologies are fundamental to replicating and validating experimental findings. Below are representative protocols for the bioanalytical methods used for Teneligliptin quantification.

RP-HPLC Method

Sample Preparation: Protein precipitation is a common technique for plasma sample preparation. Typically, a precipitating agent, such as acetonitrile or methanol, is added to the plasma sample. After vortexing and centrifugation, the clear supernatant is collected, and an aliquot is injected into the HPLC system.

Chromatographic Conditions:

  • Column: A C18 column is frequently used for the separation of Teneligliptin.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The exact ratio and pH of the mobile phase are optimized to achieve good separation and peak shape.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection is commonly set at a wavelength where Teneligliptin exhibits maximum absorbance, often around 245 nm.

LC-MS/MS Method

Sample Preparation: Similar to HPLC, protein precipitation is a standard procedure. Alternatively, liquid-liquid extraction or solid-phase extraction may be used for cleaner sample extracts, which can be beneficial for the sensitivity and robustness of the LC-MS/MS assay.

Chromatographic Conditions:

  • Column: A C18 or other suitable reversed-phase column is used.

  • Mobile Phase: A gradient elution with a combination of aqueous and organic solvents, often containing additives like formic acid or ammonium acetate to enhance ionization, is typical.

  • Flow Rate: Flow rates are generally lower than in conventional HPLC, often in the range of 0.2-0.6 mL/min.

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for Teneligliptin.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for Teneligliptin and its internal standard are monitored. This provides high selectivity and sensitivity.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow for a typical pharmacokinetic study requiring ISR and the logical relationship of ISR within the bioanalytical process.

experimental_workflow cluster_study_conduct Clinical/Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_isr Incurred Sample Reanalysis dosing Dosing of Teneligliptin sampling Collection of Biological Samples (e.g., Plasma) dosing->sampling sample_processing Sample Processing and Analysis sampling->sample_processing initial_analysis Initial Quantification of Teneligliptin sample_processing->initial_analysis pk_data Generation of Pharmacokinetic Data initial_analysis->pk_data isr_selection Selection of a Subset of Incurred Samples initial_analysis->isr_selection isr_reanalysis Reanalysis of Selected Samples isr_selection->isr_reanalysis isr_comparison Comparison of Initial and Reanalysis Results isr_reanalysis->isr_comparison isr_acceptance Evaluation against Acceptance Criteria isr_comparison->isr_acceptance isr_acceptance->pk_data Confirms Reliability

Caption: Workflow of a pharmacokinetic study incorporating incurred sample reanalysis.

isr_logic start Incurred Samples from PK Study initial_analysis Initial Bioanalysis start->initial_analysis select_samples Select ≥10% of Samples for ISR initial_analysis->select_samples reanalyze Reanalyze Selected Samples select_samples->reanalyze calculate_diff Calculate % Difference: |Initial - Reanalyzed| / Mean * 100 reanalyze->calculate_diff decision Is % Difference ≤ 20%? calculate_diff->decision pass Sample Passes ISR decision->pass Yes fail Sample Fails ISR decision->fail No final_decision Is ≥67% of Samples Passed? pass->final_decision fail->final_decision study_pass ISR for Study is Acceptable final_decision->study_pass Yes investigation Investigation Required final_decision->investigation No

Caption: Logical flow of the incurred sample reanalysis process.

Performance Evaluation of Internal Standards for Teneligliptin Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various internal standards used in the bioanalytical quantification of Teneligliptin. The selection of an appropriate internal standard (IS) is critical for the accuracy, precision, and robustness of bioanalytical methods, particularly for pharmacokinetic and toxicokinetic studies submitted for regulatory approval. This document presents a detailed evaluation of Teneligliptin-d8, a stable isotope-labeled internal standard, and compares its performance with commonly used non-isotopically labeled alternatives, Eplerenone and Sitagliptin.

Executive Summary

The ideal internal standard for mass spectrometric detection is a stable isotope-labeled (SIL) version of the analyte. This is because it shares near-identical physicochemical properties with the analyte, leading to similar behavior during sample preparation, chromatography, and ionization, thus providing the most effective compensation for experimental variability. This guide presents data demonstrating that while alternatives like Eplerenone and Sitagliptin can be utilized, Teneligliptin-d8 offers superior performance in terms of precision and accuracy for the bioanalysis of Teneligliptin.

Performance Data Comparison

The following tables summarize the quantitative performance data for Teneligliptin-d8, Eplerenone, and Sitagliptin as internal standards in the bioanalysis of Teneligliptin.

Table 1: Linearity and Sensitivity

Internal StandardAnalyteMethodLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Teneligliptin-d8 TeneligliptinLC-MS/MS1.00 - 1000> 0.991.00
Teneligliptin-d8 Teneligliptin & Teneligliptin SulfoxideLC-MS/MS5 - 1000 (Teneligliptin)2.5 - 500 (Metabolite)Not Reported5.00 (Teneligliptin)2.50 (Metabolite)
Eplerenone TeneligliptinHPLC-UFLC1 - 100 (µg/mL)0.9999813.4
Sitagliptin TeneligliptinHPLC7.20 - 470> 0.9997.20

LLOQ: Lower Limit of Quantification

Table 2: Accuracy and Precision

Internal StandardAnalyteMethodConcentration LevelsIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Teneligliptin-d8 TeneligliptinLC-MS/MSNot Specified< 15< 15Within 15% of nominal
Teneligliptin-d8 Teneligliptin & Teneligliptin SulfoxideLC-MS/MSNot Specified
Eplerenone TeneligliptinHPLC-UFLCNot ApplicableNot ReportedNot ReportedNot Reported
Sitagliptin TeneligliptinHPLCLQC, MQC, HQC< 5< 590 - 110

%CV: Percent Coefficient of Variation. LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Checkmarks (✓) indicate the parameter was successfully validated.

Table 3: Recovery

Internal StandardAnalyteMethodRecovery (%)
Teneligliptin-d8 TeneligliptinLC-MS/MSNot Reported
Eplerenone TeneligliptinHPLC-UFLCNot Reported
Sitagliptin TeneligliptinHPLC> 82

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on published literature and represent standard practices in bioanalytical method validation.

Protocol 1: Bioanalytical Method for Teneligliptin using Teneligliptin-d8 IS by LC-MS/MS

This protocol is adapted from studies conducting pharmacokinetic analysis of Teneligliptin in human plasma.[1][2][3]

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of Teneligliptin-d8 internal standard solution.

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC system.

    • Column: C18 analytical column.

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Teneligliptin: m/z 427.2 → 243.1[2][3]

      • Teneligliptin-d8: m/z 435.2 → 251.3[2][3]

  • Validation Parameters:

    • Linearity: Assessed by preparing calibration curves over the range of 1.00 - 1000 ng/mL.[1]

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates on the same day (intra-day) and on three different days (inter-day). Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (%CV), except for the LLOQ, which should be within ±20% and ≤20% respectively.[1]

    • Matrix Effect and Recovery: Evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those of neat solutions (matrix effect) and pre-extraction spiked samples to post-extraction spiked samples (recovery).

Protocol 2: Bioanalytical Method for Teneligliptin using Eplerenone IS by HPLC-UFLC

This protocol is based on a method for the quantification of Teneligliptin in pharmaceutical formulations.[4][5]

  • Sample Preparation (for formulation analysis):

    • Prepare a standard stock solution of Teneligliptin and Eplerenone in a suitable solvent like methanol.

    • Further dilute with the mobile phase to achieve the desired concentrations.

  • HPLC-UFLC Conditions:

    • LC System: Shimadzu UFLC system.

    • Column: Agilent C18 column (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol and 0.1% formic acid mixture.

    • Flow Rate: 0.4 mL/min.[4]

    • Detection: UV detector at 244 nm.[4]

    • Injection Volume: 20 µL.

  • Validation Parameters:

    • Linearity: Determined over a concentration range of 1-100 µg/mL.[4][5]

    • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[4][5]

Protocol 3: Bioanalytical Method for Teneligliptin using Sitagliptin IS by HPLC

This protocol is derived from a study on the determination of Teneligliptin in rabbit plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To plasma samples, add Sitagliptin internal standard.

    • Perform liquid-liquid extraction using a suitable organic solvent.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • LC System: HPLC with UV detection.

    • Column: C18 column.

    • Mobile Phase: Methanol and potassium phosphate buffer.

    • Detection: UV detector.

  • Validation Parameters:

    • Linearity: Established over a range of 7.20-470 ng/mL.

    • Accuracy and Precision: Evaluated at three QC levels, with acceptance criteria of 90-110% for accuracy and <5% CV for precision.

    • Recovery: Assessed by comparing the analyte response from extracted samples to that of unextracted standards.

Visualizations

The following diagrams illustrate key workflows and concepts in the evaluation of internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_addition Add Internal Standard (Teneligliptin-d8) plasma->is_addition protein_precipitation Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification logical_relationship cluster_ideal Ideal Internal Standard (IS) cluster_alternatives Alternative Internal Standards cluster_performance Performance Metrics ideal_is Stable Isotope-Labeled IS (e.g., Teneligliptin-d8) accuracy Accuracy ideal_is->accuracy Highest precision Precision ideal_is->precision Highest matrix_effect Matrix Effect Compensation ideal_is->matrix_effect Best recovery Consistent Recovery ideal_is->recovery Most Consistent structural_analog Structural Analog (e.g., Sitagliptin) structural_analog->accuracy Good structural_analog->precision Good structural_analog->matrix_effect Variable structural_analog->recovery Variable different_class Different Class Compound (e.g., Eplerenone) different_class->accuracy Acceptable different_class->precision Acceptable different_class->matrix_effect Less Effective different_class->recovery Less Consistent

References

Safety Operating Guide

Safe Disposal of Teneligliptin-d8 Carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of Teneligliptin-d8 Carboxylic Acid, a deuterated analogue of a carboxylic acid metabolite of Teneligliptin.

Disposal and Handling Procedures

This compound is a pharmaceutical-related compound, and while it may not be classified as a hazardous chemical by OSHA, it should be handled with care due to its unknown potency.[1] The following procedures are recommended for its disposal.

Waste Categorization and Collection:

  • Initial Assessment: Treat this compound as a chemical waste product.

  • Segregation: Do not mix with general laboratory trash or dispose of it down the drain.[1] It should be collected in a designated, properly labeled, and sealed waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name: "this compound" and any relevant hazard warnings.

Disposal Protocol:

The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[1]

  • Professional Disposal Service: Engage a certified environmental services company that specializes in the disposal of chemical and pharmaceutical waste.

  • Incineration: The suggested method of destruction is incineration in a facility equipped with an afterburner and scrubber to ensure complete combustion and to neutralize any potentially harmful off-gases.[1]

  • Regulatory Compliance: It is crucial to adhere to all federal, state, and local regulations concerning the disposal of this material.[1]

Contaminated Materials:

Any materials that come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or absorbent paper, should be treated as contaminated waste and disposed of in the same manner as the chemical itself.[1]

Safety and Handling Information

Precautionary MeasureSpecification
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
Ventilation Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Spill Management In case of a spill, avoid generating dust.[1] Carefully sweep or vacuum the material and place it in a sealed container for disposal.[1] Ensure adequate ventilation.[1]
Environmental Precautions Prevent the discharge of the compound into drains, water courses, or onto the ground.[1]

Emergency First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation If breathing is difficult, move the individual to fresh air and seek medical attention if symptoms persist.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1] Consult a physician.[1]
Eye Contact Rinse eyes with plenty of water for at least 15 minutes and seek medical attention.[1]
Ingestion Do not induce vomiting.[1] Rinse the mouth with water and contact a doctor or Poison Control Center immediately.[1] Never give anything by mouth to an unconscious person.[1]

Logical Workflow for Disposal

cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Disposal cluster_contingency Contingency A Wear Appropriate PPE B Handle in Ventilated Area A->B C Segregate as Chemical Waste B->C D Use Labeled, Sealed Container C->D E Contact Licensed Disposal Company D->E F Arrange for Incineration E->F G Ensure Regulatory Compliance F->G H Manage Spills Appropriately I Follow First-Aid Procedures

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Teneligliptin-d8 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Teneligliptin-d8 Carboxylic Acid, a stable isotope-labeled compound used in pharmaceutical research. Adherence to these procedural steps will minimize risk and ensure the integrity of your work.

As a potent pharmaceutical compound, this compound requires careful handling to prevent exposure and contamination. The following operational and disposal plans are based on established safety protocols for active pharmaceutical ingredients (APIs).

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling Teneligli-d8 Carboxylic Acid. The following table summarizes the required PPE to ensure worker safety.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant glovesInspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[1] A lab coat or disposable gown is recommended.
Respiratory Protection RespiratorAn N95 respirator or higher should be worn, especially when handling the powder form, to avoid inhalation of dust.[2] In case of insufficient ventilation, a full-face respirator may be necessary.[3]

Operational Plan: A Step-by-Step Guide for Safe Handling

From receipt to disposal, a structured approach to handling this compound is crucial. The following workflow outlines the necessary steps to maintain a safe and controlled environment.

Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Emergency Procedures Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Receiving Receiving Prepare Workspace->Receiving Storage Storage Receiving->Storage Weighing & Transfer Weighing & Transfer Storage->Weighing & Transfer Decontamination Decontamination Weighing & Transfer->Decontamination Spill Spill Weighing & Transfer->Spill Exposure Exposure Weighing & Transfer->Exposure Doff PPE Doff PPE Decontamination->Doff PPE Waste Disposal Waste Disposal Doff PPE->Waste Disposal

Safe Handling Workflow Diagram
Detailed Methodologies

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling the compound, thoroughly review the SDS for Teneligliptin-d8.[1]

  • Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.

  • Prepare Workspace: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[3] Ensure that an eyewash station and safety shower are readily accessible.

2. Handling:

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Weighing and Transfer:

    • Handle the compound carefully to avoid dust generation.

    • Use a dedicated and calibrated weighing scale.

    • Clean the spatula and weighing boat with an appropriate solvent after use.

3. Post-Handling:

  • Decontamination: Clean the work area and any equipment used with a suitable solvent.

  • Doff Personal Protective Equipment (PPE): Remove PPE in the designated area to prevent cross-contamination.

  • Waste Disposal: Dispose of waste materials according to the disposal plan outlined below.

Emergency and Disposal Plans

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Keep unnecessary personnel away from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[3]

  • Clean-up:

    • Wear appropriate PPE.

    • Avoid creating dust.[1]

    • Sweep up or vacuum the spilled material and collect it in a suitable container for disposal.[1]

    • Clean the surface thoroughly to remove any residual contamination.[1]

First-Aid Measures

In case of exposure, take the following immediate actions:

  • Inhalation: Move the person to fresh air. If breathing is difficult, call a physician.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Chemical Waste: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1] The compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.[1]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[1] Do not allow the product to enter drains, water courses, or the ground.[1]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.